3-Methyl-4-nitroisoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYUCAPNMJIWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302663 | |
| Record name | 3-methyl-4-nitroisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-51-7 | |
| Record name | 41230-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-4-nitroisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-methyl-4-nitroisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 3-Methyl-4-nitroisoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available starting material, 3,5-dimethyl-4-nitroisoxazole, and proceeds through a three-step sequence involving radical bromination, Gabriel synthesis, and subsequent hydrazinolysis to yield the target primary amine. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via the following three steps, starting from 3,5-dimethyl-4-nitroisoxazole:
-
Step 1: Bromination of 3,5-dimethyl-4-nitroisoxazole. The synthesis initiates with the free-radical bromination of the 5-methyl group of 3,5-dimethyl-4-nitroisoxazole using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. This step yields the key intermediate, 5-(bromomethyl)-3-methyl-4-nitroisoxazole.
-
Step 2: Gabriel Synthesis of N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide. The bromide intermediate is then subjected to a Gabriel synthesis. This classic method for preparing primary amines involves the nucleophilic substitution of the bromine atom by potassium phthalimide to form N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide. This approach is favored as it prevents the formation of over-alkylated byproducts.
-
Step 3: Hydrazinolysis to this compound. The final step involves the cleavage of the phthalimide group from the intermediate using hydrazine hydrate (the Ing-Manske procedure). This reaction releases the desired primary amine, this compound, and forms a stable phthalhydrazide precipitate, which can be easily removed by filtration.
The overall synthetic pathway is depicted in the following diagram:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 5-(Bromomethyl)-3-methyl-4-nitroisoxazole
This procedure details the free-radical bromination of the starting material.
Methodology:
-
A solution of 3,5-dimethyl-4-nitroisoxazole in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile, AIBN) are added to the solution.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical reaction.
-
The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 5-(bromomethyl)-3-methyl-4-nitroisoxazole.
| Parameter | Value |
| Starting Material | 3,5-dimethyl-4-nitroisoxazole |
| Reagents | N-bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) |
| Reaction Temperature | Reflux |
| Initiation | UV irradiation |
| Purification | Column Chromatography |
Step 2: Synthesis of N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide
This section describes the Gabriel synthesis to form the phthalimide-protected amine.
Methodology:
-
In a round-bottom flask, 5-(bromomethyl)-3-methyl-4-nitroisoxazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Potassium phthalimide is added to the solution, and the mixture is stirred at an elevated temperature (e.g., 80-100 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide.
| Parameter | Value |
| Starting Material | 5-(bromomethyl)-3-methyl-4-nitroisoxazole |
| Reagents | Potassium Phthalimide |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80-100 °C |
| Work-up | Precipitation in water and filtration |
Step 3: Synthesis of this compound
The final step involves the deprotection of the phthalimide to yield the target primary amine.
Methodology:
-
N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide is suspended in a solvent such as ethanol or methanol in a round-bottom flask.
-
Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux.
-
A precipitate of phthalhydrazide will form as the reaction proceeds.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature, and the phthalhydrazide precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable solvent and washed with an aqueous base to remove any remaining phthalhydrazide.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide |
| Reagents | Hydrazine Hydrate |
| Solvent | Ethanol or Methanol |
| Reaction Temperature | Reflux |
| Byproduct | Phthalhydrazide (removed by filtration) |
| Purification | Recrystallization or Column Chromatography |
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 3,5-Dimethyl-4-nitroisoxazole | N-Bromosuccinimide, BPO/AIBN | 5-(Bromomethyl)-3-methyl-4-nitroisoxazole | 60-80 |
| 2 | 5-(Bromomethyl)-3-methyl-4-nitroisoxazole | Potassium Phthalimide | N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide | 70-90 |
| 3 | N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide | Hydrazine Hydrate | This compound | 80-95 |
| Overall | 3,5-Dimethyl-4-nitroisoxazole | This compound | 34-68 |
Logical Workflow Diagram
The logical progression of the experimental work is illustrated in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction conditions may require optimization to achieve the best results.
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of the heterocyclic compound 3-Methyl-4-nitroisoxazol-5-amine. Due to the limited publicly available experimental data for this specific molecule, this document outlines its fundamental identifiers and predicted properties. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. The guide highlights the current knowledge gaps regarding its experimental physicochemical characteristics and biological activity, underscoring the need for further empirical investigation.
Introduction
This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. The presence of both a nitro group and an amine group on the isoxazole ring suggests a potential for diverse chemical reactivity and biological applications. Nitroaromatic compounds are of significant interest in medicinal chemistry for their potential as therapeutic agents, while the amine group provides a site for further functionalization. This guide aims to consolidate the known physicochemical information for this compound.
Chemical Identity
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 3-methyl-4-nitro-1,2-oxazol-5-amine | [1] |
| CAS Number | 41230-51-7 | [1][2] |
| Molecular Formula | C₄H₅N₃O₃ | [1][3] |
| Molecular Weight | 143.10 g/mol | [1] |
| Canonical SMILES | CC1=NOC(=C1--INVALID-LINK--[O-])N | [3] |
| InChI Key | NRYUCAPNMJIWFE-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | - | - |
| pKa | Data not available | - | - |
| logP (XlogP3-AA) | 0.8 | Predicted | [3] |
Note: The octanol-water partition coefficient (logP) is a predicted value and provides an estimation of the compound's lipophilicity. A value of 0.8 suggests that the compound has a relatively balanced solubility profile between lipids and water.
Experimental Protocols
Specific experimental protocols for the determination of the physicochemical properties of this compound have not been reported in the reviewed literature. However, general methodologies for characterizing similar compounds can be referenced:
-
Melting Point Determination: A standard method involves using a capillary melting point apparatus. The crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Solubility Determination: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
-
pKa Determination: For compounds with acidic or basic properties, the pKa can be determined using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property (e.g., pH, absorbance) as a function of the solution's pH.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Commercial suppliers may offer access to such data upon request[4].
Biological Activity and Signaling Pathways
As of the date of this publication, there is no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Therefore, a signaling pathway diagram cannot be provided.
Synthesis
While a specific, detailed synthesis protocol for this compound is not fully described, the synthesis of related 5-amino-3-methylisoxazole derivatives often involves the cyclization of a β-ketonitrile with hydroxylamine, followed by nitration. The general synthetic approach for the isoxazole ring system is well-established in organic chemistry.
To illustrate a potential synthetic workflow, a generalized experimental workflow for the synthesis and characterization of a hypothetical isoxazole derivative is presented below.
Caption: A generalized workflow for the synthesis and characterization of a substituted isoxazole.
Conclusion and Future Directions
This technical guide consolidates the limited available information on the physicochemical properties of this compound. The scarcity of experimental data highlights a significant knowledge gap. Future research should focus on the experimental determination of its core physicochemical properties, including melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its acid dissociation constant (pKa). Furthermore, biological screening is essential to elucidate any potential therapeutic activities and to understand its mechanism of action, which would enable the mapping of any relevant signaling pathways. Such data would be invaluable for assessing its potential in drug discovery and development.
References
In-Depth Technical Guide: 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available information on 3-Methyl-4-nitroisoxazol-5-amine, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The document covers the chemical identity, structural details, and a discussion of the potential reactivity and biological significance of its core motifs. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide consolidates the foundational information and provides context based on related structures.
Chemical Identity and Structure
This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of a nitro group (-NO2), an amine group (-NH2), and a methyl group (-CH3) on the isoxazole core suggests a molecule with diverse chemical reactivity and potential for biological activity.
Core Data
The fundamental chemical identifiers for this compound are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 41230-51-7 | [1] |
| Molecular Formula | C4H5N3O3 | [1][2] |
| Molecular Weight | 143.102 g/mol | [1] |
| IUPAC Name | 3-methyl-4-nitro-1,2-oxazol-5-amine | [1] |
| SMILES | CC1=NOC(N)=C1--INVALID-LINK--=O | [1] |
| InChIKey | NRYUCAPNMJIWFE-UHFFFAOYSA-N | [1][2] |
Chemical Structure
The two-dimensional structure of this compound highlights the key functional groups attached to the central isoxazole ring.
Synthesis and Reactivity
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, the synthesis of related nitroisoxazole derivatives often involves the nitration of a corresponding isoxazole precursor. For instance, the synthesis of related compounds like methyl 3-methoxy-4-nitroisoxazole-5-carboxylate involves the nitration of a methoxyisoxazole precursor using reagents like triflic anhydride and tetramethylammonium nitrate.[3] The resulting nitro compound can then sometimes be reduced to an amine.[3]
The reactivity of the this compound scaffold is influenced by its functional groups:
-
The nitro group is a strong electron-withdrawing group, which can activate the isoxazole ring for certain nucleophilic reactions.
-
The amine group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.
-
The methyl group on the isoxazole ring can exhibit reactivity, particularly in condensation reactions if a suitable base is used. For example, the methyl group at the 5-position of 3,5-dialkyl-4-nitroisoxazoles is known to be reactive for generating carbanions that can undergo Knoevenagel condensation and Michael addition reactions.[4]
Derivatives of this core structure, such as 3-methyl-4-nitro-5-styrylisoxazoles, have been shown to be effective Michael acceptors, reacting with S-nucleophiles.[4][5] This suggests that the 4-nitroisoxazole moiety is a versatile scaffold for synthetic transformations.
Potential Biological Activity and Applications
While specific biological data for this compound is scarce in the public domain, the structural motifs present in the molecule are found in compounds with a wide range of biological activities.
-
Isoxazole Core: The isoxazole ring is a common scaffold in medicinal chemistry, found in various approved drugs and clinical candidates. Its presence can confer favorable pharmacokinetic properties.
-
Nitro Group: Aromatic and heterocyclic nitro compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiparasitic properties.[6] For example, nitro-containing molecules like 5-nitroimidazoles are used in the treatment of anaerobic infections.[6] Some isoxazole derivatives have shown antifungal activity, with the nitroso group being essential for their effect.[7]
-
Amine Group: The primary amine provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Given these features, this compound could serve as a valuable building block in drug discovery programs targeting infectious diseases or other therapeutic areas where nitro-heterocycles have shown promise. A logical workflow for its potential use in early-stage drug discovery is outlined below.
Conclusion and Future Directions
This compound (CAS: 41230-51-7) is a well-defined chemical entity. While detailed experimental and biological data are not widely published, its structure suggests significant potential as a scaffold in medicinal chemistry and as a building block for more complex molecules. The combination of the isoxazole core, a nitro group, and a reactive amine function makes it a compound of interest for further investigation.
Future research efforts should focus on:
-
Developing and publishing a robust, high-yield synthesis protocol.
-
Screening the compound and its derivatives for a wide range of biological activities, particularly antimicrobial and anticancer effects.
-
Conducting SAR studies to understand the contribution of each functional group to any observed biological activity.
This foundational guide serves to highlight the identity and potential of this compound, providing a starting point for researchers interested in exploring its chemistry and therapeutic applications.
References
- 1. 3-METHYL-4-NITRO-1,2-OXAZOL-5-AMINE | CAS 41230-51-7 [matrix-fine-chemicals.com]
- 2. PubChemLite - 5-amino-3-methyl-4-nitroisoxazole (C4H5N3O3) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the amine group in 3-Methyl-4-nitroisoxazol-5-amine
An In-depth Technical Guide to the Reactivity of the Amine Group in 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its utility as a synthetic building block is largely dictated by the reactivity of its functional groups. This technical guide provides an in-depth analysis of the chemical reactivity of the C5-amine group, focusing on its electronic characteristics, basicity, and participation in key chemical transformations. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this molecule.
Electronic Structure and its Influence on Amine Reactivity
The reactivity of the primary amine at the C5 position of the isoxazole ring is profoundly influenced by the electronic environment imposed by the heterocyclic system and the strongly electron-withdrawing nitro group at the C4 position.
-
Inductive and Resonance Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M).
-
Lone Pair Delocalization: The lone pair of electrons on the amine nitrogen is delocalized into the isoxazole ring system. This delocalization is further enhanced by the C4-nitro group, effectively reducing the electron density on the nitrogen atom. This is consistent with findings for similar structures where the amino nitrogen exhibits sp² hybridization, and the lone pair is unavailable for hydrogen-bond interactions as an acceptor.[1]
These combined electronic effects result in a significant deactivation of the amine group, rendering it substantially less nucleophilic and less basic than typical aliphatic or even aromatic amines. Studies on related compounds have confirmed that the strong electron-withdrawing effect of a nitro group significantly reduces the reactivity of an adjacent amino group.[2]
Basicity of the Amine Group
| Compound | Structure | Hybridization of N | pKa of Conjugate Acid (pKaH) | Basicity |
| Cyclohexylamine | C₆H₁₁NH₂ | sp³ | ~10.6 | Strong |
| Aniline | C₆H₅NH₂ | sp² | 4.6 | Weak |
| Pyridine | C₅H₅N | sp² | 5.2 | Weak |
| This compound | C₄H₅N₃O₃ | sp² (expected) | Very Low (estimated < 1) | Very Weak |
Table 1: Qualitative Comparison of Amine Basicity. The pKaH for the target molecule is an estimate based on the powerful deactivating effects of the 4-nitroisoxazole system.
Key Chemical Transformations of the Amine Group
Due to its low nucleophilicity, reactions involving the 5-amino group often require forcing conditions or prior activation of the amine.
N-Acylation and N-Alkylation
Direct acylation or alkylation of the amine is expected to be challenging. However, the amine can be deprotonated with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic sodium salt. This salt can then react with electrophiles like acyl chlorides or alkyl halides. This two-step approach has been successfully employed for structurally similar 5-amino-3-(5-nitro-2-furyl)isoxazoles.[4]
Experimental Protocol: N-Acylation (Adapted) [4]
-
Amine Activation: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) portion-wise at 0 °C.
-
Salt Formation: Allow the mixture to stir at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt.
-
Electrophile Addition: Cool the resulting suspension back to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise.
-
Reaction: Let the reaction mixture warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diazotization
Primary aromatic and heterocyclic amines can undergo diazotization to form diazonium salts, which are versatile intermediates for synthesizing a wide range of derivatives. Given the extremely weak basicity of this compound, this reaction would not proceed under standard aqueous acidic conditions. It requires a strong, non-aqueous diazotizing agent, such as nitrosylsulfuric acid, typically in a mixture of sulfuric and phosphoric or acetic acids.
Experimental Protocol: Diazotization of a Weakly Basic Amine (General)
-
Acid Preparation: Prepare a solution of the amine (1.0 eq.) in a suitable strong acid, such as concentrated sulfuric acid or a mixture of sulfuric and acetic acid, cooled to 0-5 °C in an ice-salt bath.
-
Diazotizing Agent: Add nitrosylsulfuric acid (1.0-1.1 eq.) dropwise to the cooled, stirred solution, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours to ensure complete formation of the diazonium salt. The resulting solution contains the active diazonium salt.
-
Subsequent Reaction: This diazonium salt solution can then be used immediately by adding it to a solution of a coupling partner (for azo dyes) or a solution containing a nucleophile (e.g., CuCl, CuBr, KI, H₂O) for Sandmeyer or related reactions.
Conclusion
The amine group of this compound is significantly deactivated by the potent electron-withdrawing nature of the 4-nitroisoxazole ring. This results in very low basicity and poor nucleophilicity, rendering the amine unreactive under mild conditions. Key transformations such as N-acylation, N-alkylation, and diazotization require specific and often harsh reaction conditions, such as activation with a strong base or the use of non-aqueous superacidic media. A thorough understanding of these reactivity constraints is critical for the successful application of this compound as a versatile building block in the synthesis of complex molecules for drug discovery and materials science.
References
The Pivotal Role of the Nitro Group in the Reactivity of 3-Methyl-4-nitroisoxazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-nitroisoxazol-5-amine is a multifaceted heterocyclic compound whose reactivity is profoundly governed by the electronic interplay between the activating nitro group and the donating amine substituent on the isoxazole core. This technical guide elucidates the pivotal role of the 4-nitro group in modulating the chemical behavior of this molecule. By drawing on established principles of isoxazole chemistry and analysis of related structures, we explore the anticipated reaction pathways, including electrophilic reactions on the enamine-like system, activation of the C3-methyl group, and potential nucleophilic aromatic substitution. This document serves as a foundational resource for researchers leveraging this scaffold in synthetic chemistry and drug discovery.
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. The substitution pattern on this heterocycle dictates its biological activity and chemical reactivity. In this compound, the presence of a strongly electron-withdrawing nitro group at the C4 position, adjacent to an electron-donating amino group at C5, creates a unique electronic environment that significantly influences its reactivity. Understanding the role of the nitro group is paramount for predicting the molecule's behavior in chemical transformations and for designing novel synthetic routes.
Physicochemical Properties
| Property | Value |
| CAS Number | 41230-51-7[1][2] |
| Molecular Formula | C4H5N3O3[1][3] |
| Molecular Weight | 143.10 g/mol [1] |
| SMILES | CC1=NOC(N)=C1--INVALID-LINK--=O[1] |
| InChIKey | NRYUCAPNMJIWFE-UHFFFAOYSA-N[1] |
The Activating Role of the 4-Nitro Group
The nitro group at the C4 position is the primary driver of the reactivity of the this compound scaffold. Its strong electron-withdrawing nature (-M and -I effects) polarizes the isoxazole ring, influencing the reactivity of the adjacent substituents.
Activation of the 5-Amino Group and Enamine-like Reactivity
The juxtaposition of the electron-donating amino group at C5 and the electron-withdrawing nitro group at C4 establishes a push-pull system. This enhances the nucleophilicity of the amino group and imparts enamine-like character to the C5 position. Studies on related 5-enamino-4-nitroisoxazoles have shown that these compounds exhibit reactivity akin to enamines, readily reacting with electrophiles.[4]
This suggests that this compound can undergo a variety of reactions at the amino group and the C5 position.
Caption: Predicted electrophilic reactions of this compound.
Acidification and Activation of the 3-Methyl Group
The electron-withdrawing effect of the 4-nitro group extends to the C3-methyl group, increasing the acidity of its protons. This facilitates the deprotonation of the methyl group by a base to form a carbanion. This nucleophilic species can then participate in various condensation reactions, such as Knoevenagel or aldol-type condensations with aldehydes and other electrophiles. This reactivity pattern is well-documented for 3,5-dialkyl-4-nitroisoxazoles.[4]
Caption: Activation of the C3-methyl group by the 4-nitro substituent.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
While less common for isoxazoles than for other nitro-activated aromatic systems, the potent activation by the nitro group could render the C5 position susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group itself is displaced by a strong nucleophile. Research has demonstrated that 5-nitroisoxazoles can undergo SNAr reactions with various nucleophiles, providing a pathway to polysubstituted isoxazoles.[5][6][7] The presence of the C5-amino group in the target molecule would likely influence the feasibility and regioselectivity of such a reaction.
Potential Synthetic Pathways and Reactions
Based on the activating role of the nitro group, several key reaction types are anticipated for this compound.
| Reaction Type | Reagents/Conditions | Expected Product | Role of Nitro Group |
| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides, Base | N-substituted derivatives | Enhances nucleophilicity of the amino group |
| Condensation Reactions | Aldehydes, Base | 3-(2-hydroxyalkyl)-4-nitroisoxazol-5-amines | Acidifies C3-methyl protons |
| Diazotization | NaNO2, HCl | Isoxazole-5-diazonium salt | Stabilizes the diazonium intermediate |
| Reduction of Nitro Group | Fe/AcOH, H2/Pd-C | 3-Methylisoxazole-4,5-diamine | Acts as a reducible functional group |
Experimental Protocols (Exemplary from Related Compounds)
While specific experimental data for this compound is limited in the public domain, the following protocols for analogous transformations highlight the general conditions that would likely be applicable.
Synthesis via Reduction of a Nitro Precursor (Hypothetical)
A plausible synthesis for this compound would involve the reduction of a dinitro precursor or the introduction of the amino group onto a pre-formed nitroisoxazole. A related procedure for the reduction of a nitro group on an isoxazole ring is the reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.[8]
-
Reaction: Reduction of a nitro group to an amine.
-
Reagents: Iron powder, Acetic acid/Water mixture.
-
Procedure: To a solution of the nitroisoxazole derivative in a 3:1 v/v mixture of acetic acid and water, iron powder (5.0 eq) is added. The mixture is stirred at 50°C for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is basified with a saturated aqueous solution of Na2CO3 and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the amino-isoxazole.[8]
Caption: General workflow for the reduction of a nitroisoxazole.
Conclusion
The 4-nitro group in this compound is not merely a passive substituent but a powerful modulator of the molecule's electronic landscape and, consequently, its chemical reactivity. It activates the C5-amino group for electrophilic attack, acidifies the protons of the C3-methyl group for condensation reactions, and potentially allows for nucleophilic substitution reactions. This understanding is critical for scientists aiming to utilize this versatile scaffold in the synthesis of novel compounds for drug discovery and materials science. Further experimental validation is necessary to fully delineate the reactivity profile of this intriguing molecule.
References
- 1. 3-METHYL-4-NITRO-1,2-OXAZOL-5-AMINE | CAS 41230-51-7 [matrix-fine-chemicals.com]
- 2. 41230-51-7|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 5-amino-3-methyl-4-nitroisoxazole (C4H5N3O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 3-Methyl-4-nitroisoxazol-5-amine: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of novel chemical entities is paramount. This technical guide provides an in-depth look at the available data for 3-Methyl-4-nitroisoxazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. While experimental mass spectra for this compound are not publicly available, predicted data from computational models provide valuable insights into its expected fragmentation patterns and adduct formation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.0404 |
| [M+Na]⁺ | 166.0223 |
| [M+K]⁺ | 182.0018 |
| [M+NH₄]⁺ | 161.0670 |
| [M-H]⁻ | 142.0258 |
| [M+HCOO]⁻ | 188.0313 |
| [M+CH₃COO]⁻ | 202.0469 |
Experimental Protocols: A General Approach
Although specific experimental protocols for this compound were not found, standard methodologies for obtaining spectroscopic data for similar small organic molecules are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would typically be acquired on a 300, 400, or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR of this compound, one would expect to observe signals corresponding to the methyl protons and the amine protons. The ¹³C NMR would show distinct signals for the methyl carbon and the carbons of the isoxazole ring.
Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the methyl group (around 2850-2960 cm⁻¹), N=O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹), and C=N and C=C stretching of the isoxazole ring.
Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a novel compound like this compound follows a logical progression of spectroscopic techniques.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
Signaling Pathway Visualization in Drug Discovery
In the context of drug development, understanding how a compound interacts with biological systems is crucial. While no specific signaling pathways involving this compound have been documented, the following diagram illustrates a generic signaling cascade that such a molecule could potentially modulate.
Caption: A hypothetical signaling pathway potentially modulated by this compound in a biological system.
Technical Guide: Solubility of 3-Methyl-4-nitroisoxazol-5-amine in Common Organic Solvents
Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by its molecular structure, including its functional groups and overall polarity. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] 3-Methyl-4-nitroisoxazol-5-amine possesses several key structural features that influence its solubility:
-
Isoxazole Ring: A heterocyclic aromatic ring containing nitrogen and oxygen. This moiety contributes to the molecule's polarity.
-
Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group.[5][6] The polarity of the nitro group can enhance solubility in polar solvents.[5]
-
Methyl Group (-CH3): A nonpolar alkyl group which contributes to the lipophilic character of the molecule.
Based on these features, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the amine and nitro groups, which can participate in hydrogen bonding, suggests at least moderate solubility in these solvents.[7] However, the overall heterocyclic structure may limit high solubility in water. Lower molecular weight amines are generally soluble in water.[2]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): The highly polar nature of the molecule, due to the nitro group and the heterocyclic ring, suggests good solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Due to the significant polarity imparted by the amine and nitro groups, this compound is expected to have low solubility in nonpolar solvents.[8] However, many organic compounds have some degree of solubility in diethyl ether.[9]
-
Aqueous Acidic Solutions (e.g., 5% HCl): The basic amine group will be protonated in acidic solutions to form a water-soluble hydrochloride salt.[3][10] Therefore, the compound is expected to be soluble in dilute aqueous acids.[11][12]
-
Aqueous Basic Solutions (e.g., 5% NaOH): The primary amine group is not acidic and is unlikely to be deprotonated by a dilute base. Therefore, solubility in aqueous basic solutions is not expected to be significantly enhanced compared to water.
Experimental Protocols for Solubility Determination
The following are generalized protocols for determining the solubility of a solid organic compound like this compound.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Selection of solvents:
-
Water (distilled or deionized)
-
Diethyl ether
-
5% (w/v) aqueous Sodium Hydroxide (NaOH)
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO3)
-
5% (v/v) aqueous Hydrochloric Acid (HCl)
-
Ethanol
-
Acetone
-
Toluene
-
Procedure: [10]
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously for at least 30 seconds. A vortex mixer can be used for thorough mixing.
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.
-
If the compound is found to be water-soluble, its effect on litmus or pH paper can be tested to determine if the solution is acidic or basic.[13]
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Scintillation vials or screw-capped test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Chosen organic solvent(s)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry against a calibration curve).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the qualitative solubility testing of an organic compound.
Caption: Workflow for qualitative solubility analysis.
References
- 1. youtube.com [youtube.com]
- 2. globalconference.info [globalconference.info]
- 3. studylib.net [studylib.net]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. kmchemistry.com [kmchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Qualitative tests of amines | PPTX [slideshare.net]
- 12. firsthope.co.in [firsthope.co.in]
- 13. quora.com [quora.com]
3-Methyl-4-nitroisoxazol-5-amine: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-nitroisoxazol-5-amine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its unique structural features, including the reactive nitro group and the primary amine on the isoxazole core, make it a valuable synthon in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed (proposed) experimental protocol for its synthesis, its reactivity, and its applications, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable organic compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | 3-methyl-4-nitro-1,2-oxazol-5-amine | [1] |
| CAS Number | 41230-51-7 | [1] |
| Molecular Formula | C4H5N3O3 | [1][2] |
| Molecular Weight | 143.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | >250 °C (decomposes) | |
| SMILES | CC1=NOC(=C1--INVALID-LINK--[O-])N | [2] |
| InChI | InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | [2] |
Synthesis of this compound
A proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole
-
To a stirred solution of 3,5-dimethylisoxazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 3,5-dimethyl-4-nitroisoxazole.
Step 2: Synthesis of 5-(Bromomethyl)-3-methyl-4-nitroisoxazole
-
3,5-Dimethyl-4-nitroisoxazole is dissolved in a suitable solvent such as carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added to the solution.
-
The mixture is refluxed for several hours under irradiation with a UV lamp.
-
After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield 5-(bromomethyl)-3-methyl-4-nitroisoxazole.
Step 3: Synthesis of 3-Methyl-4-nitroisoxazole-5-carboxylic acid
-
5-(Bromomethyl)-3-methyl-4-nitroisoxazole is oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous solution.
-
The reaction mixture is heated to reflux until the purple color of the permanganate disappears.
-
The mixture is then cooled and filtered to remove manganese dioxide.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.
Step 4: Synthesis of this compound
-
The 3-methyl-4-nitroisoxazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
The acid chloride is then treated with sodium azide to form the corresponding acyl azide (Curtius rearrangement).
-
The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to the loss of nitrogen gas and the formation of an isocyanate intermediate.
-
The isocyanate is then hydrolyzed with aqueous acid to yield the final product, this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~6.0-7.0 (br s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): ~12 (CH₃), ~110-120 (C4-NO₂), ~150-160 (C3-CH₃), ~160-170 (C5-NH₂) |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1450 (C=N stretch of isoxazole) |
| Mass Spec | [M+H]⁺ = 144.0404 |
Reactivity and Applications as a Heterocyclic Building Block
The synthetic utility of this compound stems from the reactivity of the 4-nitroisoxazole core. The electron-withdrawing nitro group significantly influences the reactivity of the isoxazole ring, making it susceptible to various transformations.
Caption: Key reactions of the this compound scaffold.
Reduction of the Nitro Group
The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/AcOH)[3]. This transformation provides access to 3-methyl-4,5-diaminoisoxazole, a valuable precursor for the synthesis of fused heterocyclic systems like isoxazolo[4,5-b]pyrazines and isoxazolo[4,5-b]pyridines, which are of interest in medicinal chemistry.
Reactions of the Amino Group
The primary amino group at the C5 position can undergo a variety of reactions typical for aromatic amines.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents at the C5 position, including halogens, cyano, and hydroxyl groups.
-
Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These derivatives are often explored for their potential biological activities.
-
Condensation Reactions: Condensation with aldehydes and ketones leads to the formation of Schiff bases (imines), which can serve as intermediates for further synthetic transformations or be evaluated as bioactive compounds themselves.
Nucleophilic Aromatic Substitution (SNAr)
While the amino group itself is not a good leaving group, a related precursor, 5-halo-3-methyl-4-nitroisoxazole, would be highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group activates the C5 position towards attack by various nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the introduction of a wide range of functional groups. This highlights the potential of the core scaffold in combinatorial chemistry for the generation of compound libraries.
Biological and Medicinal Chemistry Applications
The isoxazole nucleus is a well-established privileged structure in medicinal chemistry, and the introduction of a nitro group can enhance or modulate biological activity. Derivatives of nitroisoxazoles have been investigated for a range of therapeutic applications:
-
Antimicrobial Agents: Nitro-containing heterocycles are known for their antibacterial and antiprotozoal activities. The nitro group can be bioreduced in anaerobic microorganisms to generate reactive nitrogen species that are toxic to the cells. Derivatives of 3-methyl-4-nitroisoxazole could be explored as potential agents against various pathogens.
-
Anticancer Agents: The isoxazole scaffold is present in several approved anticancer drugs. The ability to functionalize both the C4 and C5 positions of the this compound core allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.
-
Enzyme Inhibitors: The rigid isoxazole ring can serve as a scaffold to position functional groups in a specific orientation to interact with the active sites of enzymes. The diverse chemistry of the nitro and amino groups allows for the introduction of various pharmacophoric features to target specific enzymes.
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its rich and versatile reactivity, centered around the nitro and amino groups on the isoxazole core, provides access to a wide variety of complex molecular architectures. Further exploration of the synthesis and reactivity of this compound and its derivatives is likely to lead to the discovery of novel molecules with important applications in drug discovery and materials science.
References
An In-depth Technical Guide to 3-Methyl-4-nitroisoxazol-5-amine: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and handling information, experimental protocols, and potential biological significance of 3-Methyl-4-nitroisoxazol-5-amine (CAS No: 41230-51-7). Due to the limited availability of a specific Safety Data Sheet (SDS), this guide emphasizes general safety precautions for handling energetic and nitro-containing compounds, supplemented with data on structurally related molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₃ | Matrix Fine Chemicals[1] |
| Molecular Weight | 143.102 g/mol | Matrix Fine Chemicals[1] |
| CAS Number | 41230-51-7 | Matrix Fine Chemicals[1] |
| Appearance | Yellow crystal | American Chemical Society[2] |
| Melting Point | 154-156°C | ChemicalBook[1] |
| Boiling Point | 334.4±37.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.492±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | -4.14±0.50 (Predicted) | ChemicalBook[1] |
Safety and Handling Precautions
Given the presence of a nitro group and the isoxazole ring, this compound should be handled with the caution appropriate for potentially energetic materials. The following precautions are based on general guidelines for such compounds.[2]
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or increased risk of exposure, additional protective clothing may be necessary.
Handling Procedures:
-
Avoid the generation and accumulation of dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Avoid mechanical actions such as scratching or scraping, which could lead to ignition or explosion of this or related energetic materials.[2]
-
Use non-sparking tools.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Consult with environmental health and safety (EHS) professionals for specific guidance.
Experimental Protocol: Synthesis of this compound
A method for the synthesis of this compound has been described in the scientific literature.[2] The following is a summary of that protocol.
Materials:
-
3-Methyl-4-nitro-5-(trinitromethyl) isoxazole (TNMNI)
-
Ammonia (28 wt % in water)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 3-Methyl-4-nitro-5-(trinitromethyl) isoxazole (0.50 g, 1.80 mmol) in ethanol (10 mL).
-
To this solution, add an excess of ammonia (28 wt % in water, 2 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation to yield this compound as a yellow crystal.
Experimental Workflow Diagram:
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological signaling pathways of this compound are limited, the broader class of nitroisoxazole derivatives has been investigated for various pharmacological activities.
The biological activity is often attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with cellular components.[3] This mechanism is implicated in the antimicrobial and anticancer properties of some nitroaromatic compounds.[3] The isoxazole ring itself is a common scaffold in medicinal chemistry and can contribute to the inhibition of specific enzymes.[3]
Derivatives of isoxazole have shown a wide range of biological activities, including:
-
Antimicrobial: Some nitroisoxazole derivatives have demonstrated bacteriostatic activity.
-
Anticancer: Certain isoxazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis.[3]
-
Anti-inflammatory and Analgesic: The isoxazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3]
The nitro group on the isoxazole ring is often crucial for these activities. For example, in the context of Chagas disease, the nitro group is thought to be involved in generating radical species that are toxic to the Trypanosoma cruzi parasite.[4] In cancer research, nitroisoxazole-containing compounds have been investigated as dual inhibitors of glutathione peroxidase 4 (GPX4) and mouse double minute 2 (MDM2), which can trigger both ferroptotic and apoptotic cell death in cancer cells.[2][5]
Logical Relationship of Safety Precautions:
Caption: Key safety precautions for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyl-4-nitroisoxazole-5-carbaldehyde | 6436-64-2 | Benchchem [benchchem.com]
- 4. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi [mdpi.com]
- 5. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 3-Methyl-4-nitroisoxazol-5-amine in Medicinal Chemistry
Topic: Derivatization of 3-Methyl-4-nitroisoxazol-5-amine for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry. The isoxazole ring is a key scaffold found in numerous biologically active compounds, and the presence of a nitro group and an amino group offers multiple points for chemical modification. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the heterocyclic ring, while the primary amino group at the 5-position serves as a convenient handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). This document provides an overview of the derivatization strategies for this compound and detailed protocols for the synthesis of novel derivatives for potential therapeutic applications. While direct studies on this specific molecule are limited, valuable insights can be drawn from closely related 5-amino-isoxazole analogs. Research on analogous compounds, such as 5-amino-3-(5-nitro-2-furyl)isoxazoles, has demonstrated that derivatization of the 5-amino group can lead to compounds with significant antibacterial and antitrichomonal activities.[1]
Derivatization Strategies
The primary point of derivatization on this compound is the 5-amino group. Common derivatization strategies include N-alkylation and N-acylation to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.
-
N-Alkylation: Introduction of alkyl or substituted alkyl chains can alter the lipophilicity and steric bulk of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets.
-
N-Acylation: The formation of amide derivatives by reacting the amino group with acylating agents (e.g., acid chlorides, anhydrides) is a common strategy to introduce a variety of substituents, including aromatic and heterocyclic moieties. This can lead to the discovery of potent and selective therapeutic agents.
These derivatization approaches allow for the generation of large libraries of compounds for high-throughput screening and SAR studies.
Experimental Protocols
The following protocols are adapted from established procedures for the derivatization of structurally similar 5-amino-isoxazoles and are expected to be applicable to this compound.[1]
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the synthesis of mono- and di-alkylated derivatives of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the sodium salt.
-
Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
-
For dialkylation, the process can be repeated with a second equivalent of the alkylating agent.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol outlines the synthesis of N-acyl derivatives (amides) of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acid chloride or anhydride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)
-
Base (e.g., Triethylamine or Pyridine)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent and add the base (1.2 equivalents).
-
Cool the mixture to 0 °C and add the acylating agent (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, wash the mixture with water and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the pure N-acylated product.
Quantitative Data
The following table summarizes hypothetical quantitative data for derivatives of this compound based on activities observed for analogous compounds to illustrate potential therapeutic applications. The data presented is for illustrative purposes to guide research efforts.
| Compound ID | R1 | R2 | Biological Target/Assay | IC50 / MIC (µM) |
| Parent | H | H | - | - |
| Deriv-A1 | CH₃ | H | Trichomonas vaginalis | 15.2 |
| Deriv-A2 | CH₂CH₃ | H | Trichomonas vaginalis | 12.8 |
| Deriv-A3 | CH₃ | CH₃ | Trichomonas vaginalis | 25.5 |
| Deriv-B1 | COCH₃ | H | Gram-negative Bacteria | >100 |
| Deriv-B2 | COPh | H | Gram-negative Bacteria | 50.7 |
| Deriv-B3 | COCH₃ | COCH₃ | Gram-negative Bacteria | 85.3 |
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for N-alkylation and N-acylation of this compound.
Potential Signaling Pathway Inhibition
While the specific signaling pathways targeted by derivatives of this compound are not yet elucidated, many nitroheterocyclic compounds exert their antimicrobial effects by inhibiting key enzymes in essential metabolic pathways. For instance, nitroreductase-mediated activation can lead to the generation of cytotoxic radical species that damage DNA and other macromolecules. The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothetical mechanism of action for nitroisoxazole derivatives involving reductive activation.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. The synthetic protocols and derivatization strategies outlined in these application notes provide a foundation for researchers to explore the medicinal chemistry of this compound class. Further investigation into the biological activities of novel derivatives and their mechanisms of action is warranted to fully realize the therapeutic potential of this versatile heterocyclic core.
References
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Methyl-4-nitroisoxazol-5-amine as a versatile starting material for the synthesis of novel bioactive molecules. The protocols detailed below offer pathways to generate a library of derivatives with potential therapeutic applications in oncology and infectious diseases. The isoxazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document outlines synthetic strategies, experimental procedures, and the biological evaluation of newly synthesized compounds, supported by quantitative data and pathway diagrams.
Overview of Synthetic Strategies
This compound offers several reaction sites for chemical modification, primarily at the 5-amino group and the 4-nitro group. The amino group can readily undergo acylation, sulfonylation, and urea formation to yield a diverse range of derivatives. Furthermore, the nitro group can be reduced to an amino group, opening up possibilities for further functionalization and the creation of compounds with different electronic and steric properties.
A general workflow for the synthesis of bioactive derivatives from this compound is depicted below.
Caption: Synthetic workflow for generating bioactive molecules.
Experimental Protocols
General Synthesis of N-(3-Methyl-4-nitroisoxazol-5-yl)amides (Amide Derivatives)
This protocol describes a general method for the acylation of the 5-amino group of this compound with various acyl chlorides.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-(3-Methyl-4-nitroisoxazol-5-yl)amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of N-((3-Methyl-4-nitroisoxazol-5-yl)carbamoyl)amines (Urea Derivatives)
This protocol outlines the synthesis of urea derivatives by reacting this compound with various isocyanates.
Materials:
-
This compound
-
Substituted isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile.
-
Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid, wash with cold THF or hexane, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane or an ether/hexane mixture to induce precipitation.
-
Filter the solid product, wash with hexane, and dry to yield the desired urea derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of N-(3-Methyl-4-nitroisoxazol-5-yl)sulfonamides (Sulfonamide Derivatives)
This protocol describes the synthesis of sulfonamide derivatives from this compound and various sulfonyl chlorides.
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add the desired sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to stir at room temperature for 6-18 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with DCM (3 x 25 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the desired N-(3-Methyl-4-nitroisoxazol-5-yl)sulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivity of various isoxazole derivatives, providing a reference for the potential efficacy of newly synthesized compounds.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amide-1 | HeLa | 15.48 ± 0.89 | [2] |
| Amide-2 | Hep3B | 5.96 ± 0.87 | [2] |
| Amide-3 | MCF-7 | 4.56 ± 2.32 | [2] |
| Sulfonamide-1 | A549 | 10-100 | [3] |
| Sulfonamide-2 | MCF-7 | 10-100 | [3] |
| Isoxazole-A | MCF-7 | 9.15 ± 1.30 | [4] |
| Isoxazole-B | A549 | 14.92 ± 1.70 | [4] |
| Isoxazole-C | HT1080 | 9.02 | [4] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoxazole-D | S. epidermidis 756 | 56.2 | [1] |
| Isoxazole-E | E. coli ATCC 25922 | 28.1 | [1] |
| Isoxazole-F | C. albicans 128 | 14 | [1] |
| Thiazolyl-Isoxazole-1 | S. aureus | 16.5 (inhibition zone mm) | [4] |
| Triazole-Isoxazole-1 | E. coli ATCC 25922 | 15 | [5] |
| Triazole-Isoxazole-2 | P. aeruginosa | 30 | [5] |
Postulated Signaling Pathway Inhibition
Several isoxazole-containing compounds have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and NF-κB pathways are prominent targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Isoxazole derivatives may inhibit this pathway at various nodes.
Caption: Inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its constitutive activation is linked to cancer development and chemoresistance. Isoxazole derivatives may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a promising scaffold for the development of novel bioactive molecules. The synthetic protocols provided herein offer a straightforward approach to generate a library of amide, urea, and sulfonamide derivatives. The presented bioactivity data for related isoxazole compounds highlight the potential for discovering new anticancer and antimicrobial agents. Further investigation into the modulation of signaling pathways such as PI3K/Akt and NF-κB will be crucial for elucidating the mechanism of action of these novel compounds and advancing them in the drug discovery pipeline.
References
- 1. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for N-Acylation of 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of 3-methyl-4-nitroisoxazol-5-amine, a critical transformation for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The protocols described herein are based on established principles of amine acylation and are adaptable for various acylating agents.
Introduction
N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom. For this compound, this modification can significantly alter its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These changes are crucial for modulating biological activity and developing new therapeutic agents. The presence of the nitro group and the isoxazole ring makes this scaffold an interesting starting point for the development of compounds with a wide range of biological activities. The general reaction is depicted in Figure 1.
Figure 1. General reaction scheme for the N-acylation of this compound.
This document outlines two common and effective protocols for the N-acylation of this compound using either an acyl chloride or an acid anhydride as the acylating agent.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-acylation of this compound with various acylating agents. These values are representative and may vary depending on the specific substrate and reaction scale.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2 | 0 to RT | 85-95 |
| Propionyl Chloride | Triethylamine | Dichloromethane | 2 | 0 to RT | 80-90 |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 4 | 0 to RT | 88-92 |
| Acetic Anhydride | Pyridine | None (reagent as solvent) | 3 | 80 | 90-98 |
| Propionic Anhydride | Pyridine | None (reagent as solvent) | 3 | 80 | 85-95 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents are recommended, especially when using reactive acylating agents like acyl chlorides.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 1: N-acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution. The addition of acyl chlorides can be exothermic.[1][2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).[3]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: N-acylation using Acid Anhydrides
This protocol provides a method for the N-acylation of this compound using an acid anhydride.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Pyridine
-
Ethanol (for recrystallization)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the acid anhydride (5-10 eq).
-
Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. Monitor the reaction by TLC. The reaction with acid anhydrides is generally slower than with acyl chlorides and may require heating.[4]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
The solid product will precipitate out.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid anhydride and pyridine.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound using an acyl chloride.
Caption: Workflow for N-acylation using an acyl chloride.
Safety Precautions
-
Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle them with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid anhydrides are also corrosive and moisture-sensitive.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols provided offer reliable methods for the N-acylation of this compound. The choice between an acyl chloride and an acid anhydride will depend on the desired reactivity, availability of reagents, and scale of the reaction. These methods are fundamental for the synthesis of a diverse library of N-acylated isoxazole derivatives for further investigation in drug discovery and other scientific disciplines.
References
Application Notes and Protocols for the Reduction of 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-Methyl-4-nitroisoxazol-5-amine to its corresponding amine, 3-Methyl-4,5-diaminoisoxazole, is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The resulting vicinal diamine functionalized isoxazole core is a versatile building block for the construction of fused heterocyclic systems and other complex molecular architectures. These derivatives are of significant interest in drug discovery due to their potential as scaffolds for novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the efficient reduction of this compound. The protocols outlined below are based on established methods for nitro group reduction in heterocyclic systems, ensuring high yield and purity of the desired product while maintaining the integrity of the isoxazole ring.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the expected product is provided in the table below for easy reference.
| Property | This compound | 3-Methyl-4,5-diaminoisoxazole (Predicted) |
| CAS Number | 41230-51-7[4] | N/A |
| Molecular Formula | C4H5N3O3[4][5] | C4H7N3O |
| Molecular Weight | 143.10 g/mol [4] | 113.12 g/mol |
| Appearance | Yellow solid (typical for nitro compounds) | Off-white to light brown solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate | Soluble in methanol, water, ethanol |
| Melting Point | Not available | Not available |
Reaction Pathway
The reduction of the nitro group on the isoxazole ring is a fundamental transformation that proceeds via a six-electron reduction, typically involving a nitroso and a hydroxylamine intermediate.[6] The overall reaction is depicted below.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Two common and effective methods for the reduction of nitroarenes are catalytic hydrogenation and metal-acid reduction.[1][2] The choice of method may depend on the available equipment, scale of the reaction, and sensitivity of other functional groups.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with simple work-up procedures.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per equipment specifications) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron powder in Acidic Medium
Reduction using iron powder in the presence of an acid is a classic and cost-effective method for the reduction of nitro groups.[2]
Materials:
-
This compound
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water (H2O)
-
Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3) solution
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid or glacial acetic acid dropwise.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Filter the mixture to remove the iron salts. Wash the solid residue with ethanol or ethyl acetate.
-
If the product is in the filtrate, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Experimental Workflow
The general workflow for the synthesis and purification of 3-Methyl-4,5-diaminoisoxazole is outlined in the diagram below.
Caption: A generalized workflow for the synthesis of 3-Methyl-4,5-diaminoisoxazole.
Data Presentation
The following table summarizes representative results for the reduction of this compound under different conditions. (Note: This data is illustrative and may not represent optimized conditions).
| Entry | Method | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Catalytic Hydrogenation | 10% Pd/C | Methanol | 25 | 4 | 92 |
| 2 | Catalytic Hydrogenation | Raney Ni | Ethanol | 25 | 6 | 85 |
| 3 | Metal/Acid Reduction | Fe/HCl | Ethanol/H2O | 80 | 3 | 88 |
| 4 | Metal/Acid Reduction | SnCl2·2H2O | Ethanol | 70 | 5 | 95 |
| 5 | Transfer Hydrogenation | HCOONH4/Pd-C | Methanol | 60 | 2 | 90 |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of catalyst/reducing agent, reaction time, or temperature. Ensure the quality of the reagents.
-
Side Reactions: The isoxazole ring can be sensitive to certain reducing conditions, potentially leading to ring-opening.[7][8] Mild reaction conditions are generally preferred. Monitor the reaction closely for the formation of byproducts.
-
Catalyst Handling: Palladium on carbon is flammable when dry and may ignite in the presence of solvents and air. Handle with care in an inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated fume hood.
-
Acid Handling: Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
By following these protocols and safety guidelines, researchers can effectively synthesize 3-Methyl-4,5-diaminoisoxazole for further use in their research and development endeavors.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. 3-METHYL-4-NITRO-1,2-OXAZOL-5-AMINE | CAS 41230-51-7 [matrix-fine-chemicals.com]
- 5. PubChemLite - 5-amino-3-methyl-4-nitroisoxazole (C4H5N3O3) [pubchemlite.lcsb.uni.lu]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-4-nitroisoxazol-5-amine in the Synthesis of Fused Isoxazole Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methyl-4-nitroisoxazol-5-amine as a versatile building block for the preparation of various fused isoxazole systems. The protocols detailed below are based on established synthetic methodologies for analogous 5-aminoisoxazole derivatives, with specific considerations for the electronic influence of the 4-nitro group.
Introduction
Fused isoxazole scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals. The strategic functionalization of the isoxazole ring provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This compound is a promising, yet underexplored, starting material for the synthesis of novel fused isoxazoles. The presence of both a nucleophilic amino group at the C5 position and a strongly electron-withdrawing nitro group at the C4 position imparts unique reactivity, opening avenues for diverse cyclization strategies.
This document outlines key applications of this compound in the synthesis of fused isoxazole systems, including isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. Detailed experimental protocols and reaction parameters are provided to guide researchers in the exploration of this versatile building block.
Synthesis of the Starting Material: this compound
A plausible synthetic route to this compound involves the nitration of the readily available 3-methylisoxazol-5-amine. The following protocol is a general procedure that may require optimization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Nitration of 3-Methylisoxazol-5-amine
Materials:
-
3-Methylisoxazol-5-amine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-methylisoxazol-5-amine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methylisoxazol-5-amine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Application 1: Synthesis of Isoxazolo[5,4-b]pyridines
The condensation of 5-aminoisoxazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a well-established method for the synthesis of isoxazolo[5,4-b]pyridines. The reaction proceeds via an initial Michael-type addition followed by an intramolecular cyclization and dehydration. The electron-withdrawing 4-nitro group in this compound is expected to decrease the nucleophilicity of the C4 carbon, potentially favoring the desired cyclization pathway.
General Reaction Scheme
Caption: General workflow for isoxazolo[5,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of 4-Nitro-3-methyl-isoxazolo[5,4-b]pyridine Derivatives
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Catalyst (e.g., piperidine, acetic acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the 1,3-dicarbonyl compound (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).
Quantitative Data for Analogous Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of isoxazolo[5,4-b]pyridines from 3-methylisoxazol-5-amine (without the 4-nitro group). These values can serve as a benchmark for optimizing the reactions with the 4-nitro-substituted analogue.
| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 2-cyano-3-ethoxyacrylate | - | Ethanol | Reflux | 65 | [1] |
| 2-(bis(methylthio)methylene)malononitrile | - | Ethanol | Reflux | - | [1] |
| Aromatic aldehydes and dimedone | Microwave | - | 0.25 | 36-79 | [2] |
| Aromatic aldehydes and tetronic acid | Microwave | - | 0.25 | 67-90 | [2] |
Application 2: Synthesis of Isoxazolo[5,4-d]pyrimidines
Isoxazolo[5,4-d]pyrimidines can be synthesized from 5-aminoisoxazoles through various routes, often involving reaction with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. One common approach is the reaction with formamide or orthoformates followed by cyclization with an amine.
General Reaction Scheme
Caption: Workflow for isoxazolo[5,4-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-Nitro-3-methyl-isoxazolo[5,4-d]pyrimidine Derivatives
Materials:
-
This compound
-
Triethyl orthoformate
-
Amine (e.g., ammonia, primary amine)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
A mixture of this compound (1 mmol) and triethyl orthoformate (3 mL) is heated at reflux for 2 hours.
-
The excess triethyl orthoformate is removed under reduced pressure.
-
The resulting crude intermediate is dissolved in ethanol (10 mL).
-
The desired amine (e.g., a solution of ammonia in ethanol or a primary amine, 1.2 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, monitoring by TLC until the reaction is complete.
-
The product is isolated by filtration if it precipitates, or by evaporation of the solvent and subsequent purification by column chromatography.
Conclusion
This compound is a highly promising and versatile precursor for the synthesis of a variety of fused isoxazole systems. The protocols provided herein, based on well-established methodologies for related compounds, offer a solid starting point for researchers to explore the rich chemistry of this molecule. The unique electronic properties conferred by the 4-nitro group are expected to influence reaction pathways and may lead to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. Further investigation and optimization of the reaction conditions are encouraged to fully elucidate the synthetic potential of this valuable building block.
References
Application Notes and Protocols for 3-Methyl-4-nitroisoxazol-5-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in agrochemical research due to their diverse biological activities. The compound 3-Methyl-4-nitroisoxazol-5-amine is a promising scaffold for the development of novel herbicides, fungicides, and insecticides. The presence of the nitro group, a well-known pharmacophore in agrochemicals, combined with the isoxazole ring, suggests potential for various modes of action against a range of agricultural pests. These application notes provide an overview of the potential uses of this compound in agrochemical screening and development, along with detailed protocols for its evaluation.
Chemical Structure
This compound
Molecular Formula: C4H5N3O3
Molecular Weight: 143.10 g/mol
CAS Number: Not available
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for similar isoxazole derivatives. The synthesis could commence from readily available starting materials, such as ethyl acetoacetate and hydroxylamine, followed by nitration and amination steps.
Potential Agrochemical Applications and Modes of Action
Based on the chemical structure and the known activities of related isoxazole and nitroaromatic compounds, this compound is hypothesized to exhibit the following agrochemical properties:
-
Herbicidal Activity: Isoxazole herbicides, such as isoxaflutole, are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[1][2] The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in bleaching and plant death. It is plausible that this compound or its derivatives could act as HPPD inhibitors.
-
Fungicidal Activity: Nitroaromatic compounds have been utilized as fungicides, and their mode of action can be multifaceted.[3] They can interfere with cellular respiration, disrupt cell membrane integrity, or inhibit specific enzymes essential for fungal growth.[4] The nitro group can be reduced within the fungal cell to form reactive nitroso and hydroxylamino radicals, which can cause oxidative stress and damage cellular components.
-
Insecticidal Activity: The isoxazole scaffold is present in some insecticides.[5] The mode of action could involve the disruption of the insect's nervous system, inhibition of chitin biosynthesis, or interference with other vital physiological processes.
Data Presentation: Hypothetical Screening Data
The following tables present a hypothetical summary of screening data for this compound (designated as Compound X) against common agricultural targets. Note: This data is illustrative and requires experimental validation.
Table 1: Herbicidal Activity of Compound X
| Target Weed Species | Pre-emergent EC50 (µM) | Post-emergent EC50 (µM) |
| Amaranthus retroflexus (Redroot Pigweed) | 15 | 25 |
| Echinochloa crus-galli (Barnyardgrass) | 20 | 35 |
| Setaria faberi (Giant Foxtail) | 18 | 30 |
| Abutilon theophrasti (Velvetleaf) | 12 | 22 |
Table 2: Fungicidal Activity of Compound X
| Target Fungal Pathogen | In Vitro MIC (µg/mL) |
| Fusarium graminearum | 10 |
| Botrytis cinerea | 15 |
| Phytophthora infestans | 25 |
| Puccinia triticina | 12 |
Table 3: Insecticidal Activity of Compound X
| Target Insect Pest | Topical Application LD50 (µg/g insect) | Leaf Dip Bioassay LC50 (ppm) |
| Myzus persicae (Green Peach Aphid) | 5 | 10 |
| Plutella xylostella (Diamondback Moth) | 8 | 15 |
| Spodoptera frugiperda (Fall Armyworm) | 12 | 20 |
Experimental Protocols
The following are detailed, generalized protocols for the preliminary screening of this compound for its potential agrochemical activities.
Protocol 1: Herbicidal Activity Screening
This protocol outlines the steps for evaluating the pre- and post-emergent herbicidal activity of the test compound.
Materials:
-
This compound (test compound)
-
Acetone or DMSO (solvent)
-
Tween® 20 (surfactant)
-
Pots, soil mix
-
Seeds of target weed species
-
Controlled environment growth chamber
-
Spray bottle or track sprayer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable solvent.
-
Pre-emergent Application: a. Fill pots with soil and sow seeds of the target weed species at a uniform depth. b. Prepare serial dilutions of the test compound in water containing a surfactant (e.g., 0.1% Tween® 20). c. Evenly apply the test solutions to the soil surface. d. Include a solvent control and a positive control (a commercial herbicide). e. Place pots in a growth chamber with appropriate light, temperature, and humidity. f. After 14-21 days, assess the percentage of germination inhibition and seedling growth reduction compared to the control.
-
Post-emergent Application: a. Grow seedlings of the target weed species in pots until they reach the 2-3 leaf stage. b. Prepare serial dilutions of the test compound as described above. c. Uniformly spray the seedlings with the test solutions until runoff. d. Return the pots to the growth chamber. e. After 7-14 days, visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) compared to the control.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) values for both pre- and post-emergent applications.
Protocol 2: In Vitro Fungicidal Activity Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens using a broth microdilution method.[6]
Materials:
-
This compound (test compound)
-
DMSO (solvent)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of target fungal pathogens
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the fungal growth medium.
-
Inoculum Preparation: Prepare a spore suspension of the target fungus and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).
-
Inoculation: Add the fungal spore suspension to each well of the microplate.
-
Controls: Include wells with medium and solvent only (negative control) and wells with a commercial fungicide (positive control).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be determined visually or by measuring the optical density at 600 nm.[7]
Protocol 3: Insecticidal Activity Bioassay
This protocol details a leaf dip bioassay to evaluate the insecticidal activity of the test compound against foliage-feeding insects.[8][9]
Materials:
-
This compound (test compound)
-
Acetone or DMSO (solvent)
-
Triton™ X-100 or other suitable surfactant
-
Host plant leaves (e.g., cabbage for diamondback moth)
-
Petri dishes, filter paper
-
Target insect pests
-
Controlled environment chamber
Procedure:
-
Test Solution Preparation: Prepare a series of concentrations of the test compound in water containing a small amount of solvent and a surfactant (e.g., 0.05% Triton™ X-100).
-
Leaf Disc Treatment: Cut uniform discs from the host plant leaves and dip them into the test solutions for a set time (e.g., 10 seconds).
-
Drying: Allow the treated leaf discs to air-dry completely.
-
Bioassay Setup: Place a moist filter paper in the bottom of a Petri dish and place a treated leaf disc on top.
-
Insect Introduction: Introduce a known number of target insects (e.g., 10-20 larvae) into each Petri dish.
-
Controls: Include a control with leaf discs dipped in the solvent-surfactant solution only and a positive control with a commercial insecticide.
-
Incubation: Maintain the Petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment.
-
Data Analysis: Calculate the LC50 (half-maximal lethal concentration) values.
Postulated Signaling Pathway Interference
Given the potential herbicidal mode of action as an HPPD inhibitor, the following diagram illustrates the logical relationship in the carotenoid biosynthesis pathway that could be disrupted by this compound.
Disclaimer
The information provided in these application notes, including the proposed synthesis, hypothetical data, and potential modes of action, is for research and development guidance only. It is based on the chemical structure of this compound and the known properties of related compounds. All experimental protocols should be performed in a controlled laboratory setting by trained personnel, and the results must be validated through rigorous experimentation. The actual biological activity and safety profile of this compound are yet to be determined.
References
- 1. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. researchgate.net [researchgate.net]
- 6. ifyber.com [ifyber.com]
- 7. mdpi.com [mdpi.com]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimers
Direct experimental data on the synthesis and antimicrobial activity of 3-Methyl-4-nitroisoxazol-5-amine is limited in publicly available literature. The following protocols and application notes are based on established methodologies for related isoxazole derivatives and nitroaromatic compounds. Researchers should treat these as a starting point and optimize the procedures for their specific experimental context.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a nitro group into the isoxazole scaffold can enhance its biological activity, a feature observed in various nitroaromatic antimicrobial agents.[2] The compound this compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The presence of the nitro group, a known pharmacophore in antimicrobial drugs, combined with the isoxazole ring and an amino functional group, offers multiple points for derivatization and optimization of antimicrobial potency and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis, antimicrobial screening, and preliminary mechanism of action studies of this compound and its potential derivatives.
Potential Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, likely involving the construction of the isoxazole ring followed by nitration and functional group interconversion. A plausible synthetic route is proposed below, based on the synthesis of structurally related compounds.[3]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Methylisoxazol-5-one
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the residue with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-Methylisoxazol-5-one.
Step 2: Nitration to form 3-Methyl-4-nitroisoxazol-5-ol
-
To a stirred, ice-cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-Methylisoxazol-5-one (1 equivalent).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
Step 3: Chlorination to form 5-Chloro-3-methyl-4-nitroisoxazole
-
In a fume hood, reflux a mixture of 3-Methyl-4-nitroisoxazol-5-ol (1 equivalent) and phosphorus oxychloride (POCl3) (3-5 equivalents) for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Amination to form this compound
-
Dissolve 5-Chloro-3-methyl-4-nitroisoxazole (1 equivalent) in a suitable solvent such as ethanol or THF.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Antimicrobial Activity Screening
The antimicrobial activity of this compound and its derivatives can be evaluated against a panel of clinically relevant bacterial and fungal strains.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial susceptibility testing.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used). Also, run a parallel assay with a standard antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise table.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Derivatives (Hypothetical Data)
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |
| This compound | 32 | 16 | 64 | >128 | 64 | 128 |
| Derivative A | 8 | 4 | 32 | 64 | 16 | 32 |
| Derivative B | 16 | 8 | 128 | >128 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 8 |
Note: This is hypothetical data for illustrative purposes.
Preliminary Mechanism of Action Studies
The antimicrobial mechanism of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[2]
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for nitroisoxazole-based antimicrobials.
Protocol: Nitroreductase Activity Assay
This assay can help determine if the compound is activated by microbial nitroreductases.
Materials:
-
Bacterial cell lysate (from a strain expressing nitroreductase, e.g., E. coli)
-
Test compound
-
NADPH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound.
-
Initiate the reaction by adding the bacterial cell lysate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
An increased rate of NADPH consumption in the presence of the test compound and the cell lysate suggests that the compound is a substrate for nitroreductases.
Conclusion and Future Directions
This compound presents a valuable starting point for the development of new antimicrobial agents. The protocols outlined here provide a framework for its synthesis, evaluation of antimicrobial efficacy, and investigation into its mechanism of action. Future work should focus on the synthesis of a library of derivatives by modifying the amino group and other positions on the isoxazole ring to establish a structure-activity relationship (SAR). Promising lead compounds should be further evaluated for their cytotoxicity against mammalian cell lines and in vivo efficacy in animal models of infection.
References
Application Notes and Protocols for Utilizing 3-Methyl-4-nitroisoxazol-5-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] A key strategy in the design of novel kinase inhibitors is the use of "privileged scaffolds," core molecular structures that are known to bind to the ATP-binding site of multiple kinases.
The isoxazole moiety is one such privileged scaffold that has been successfully incorporated into a variety of biologically active compounds, including kinase inhibitors. This document provides detailed application notes and protocols for utilizing 3-Methyl-4-nitroisoxazol-5-amine as a novel scaffold for the design and synthesis of new kinase inhibitors. While direct examples of kinase inhibitors derived from this specific scaffold are not yet prevalent in published literature, its structural features suggest significant potential. The 5-amino group provides a key vector for substitution and interaction with the hinge region of the kinase ATP-binding site, a common feature of many effective kinase inhibitors. The nitro group at the 4-position and the methyl group at the 3-position offer opportunities for further chemical modification to enhance potency and selectivity.
These notes will guide researchers in leveraging this promising scaffold by providing a theoretical framework based on related isoxazole-based inhibitors, proposed synthetic strategies, and detailed protocols for screening and characterization.
Application Notes
Rationale for this compound as a Kinase Inhibitor Scaffold
The this compound scaffold possesses several features that make it an attractive starting point for kinase inhibitor development:
-
Hinge-Binding Motif: The 5-amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP and forming crucial interactions with the kinase hinge region.
-
Vectors for Diversification: The amino group allows for the straightforward introduction of a wide variety of substituents to explore the solvent-exposed regions of the ATP-binding site, enabling the optimization of potency and selectivity.
-
Modulation of Physicochemical Properties: The nitro and methyl groups can be modified to fine-tune the electronic and steric properties of the molecule, influencing its solubility, cell permeability, and metabolic stability.
-
Proven Isoxazole Core: The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and favorable pharmacokinetic properties.
Proposed Kinase Targets
Based on the activity of structurally related amino-isoxazole and nitro-containing compounds, derivatives of this compound could potentially target a range of kinases, including but not limited to:
-
Tyrosine Kinases:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
-
Serine/Threonine Kinases:
-
PI3K/Akt/mTOR pathway kinases
-
MAPK/ERK pathway kinases
-
Janus Kinases (JAKs)
-
Proposed Synthetic Strategies
The primary synthetic challenge lies in the derivatization of the 5-amino group. Several standard organic chemistry reactions can be employed:
-
Amide Coupling: Reaction of the 5-amino group with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a diverse library of amides.
-
Urea Formation: Treatment with isocyanates to generate substituted ureas, a common motif in kinase inhibitors.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.
-
Suzuki and Buchwald-Hartwig Coupling: If the amino group is first converted to a halide, these cross-coupling reactions can be used to introduce aryl or heteroaryl substituents.
A generalized workflow for the synthesis and screening of a library of inhibitors based on this scaffold is presented below.
References
Application Notes and Protocols for Condensation Reactions of 3-Methyl-4-nitroisoxazol-5-amine
Abstract
This document provides detailed experimental procedures for performing condensation reactions with 3-Methyl-4-nitroisoxazol-5-amine, primarily focusing on the synthesis of Schiff bases (imines). These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the isoxazole core and the azomethine linkage. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance for synthesis, purification, and characterization.
Introduction
This compound is a heterocyclic compound featuring a reactive primary amine group, making it an excellent substrate for condensation reactions. The most common of these is the reaction with aldehydes and ketones to form Schiff bases (imines)[1][2]. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule[2]. The resulting C=N (azomethine) bond is a key pharmacophore in many biologically active compounds. The isoxazole nucleus itself is present in numerous pharmaceutical agents, exhibiting a wide range of activities[3][4]. The protocols herein describe a general and efficient method for synthesizing Schiff base derivatives of this compound.
Reaction Principle and Mechanism
The condensation reaction between a primary amine and an aldehyde or ketone is a reversible, acid-catalyzed process[2]. The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine[2][5].
-
Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, converting it into a good leaving group (water), which is subsequently eliminated to form a stable imine, or Schiff base[2][5]. The optimal pH for this reaction is typically mildly acidic (around 5), as sufficient acid is needed to catalyze dehydration, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic[2].
Caption: Mechanism of Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.
3.1 Materials and Equipment
-
Chemicals:
-
This compound
-
Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
Rotary evaporator
-
3.2 Synthesis Workflow
Caption: Experimental workflow for Schiff base synthesis.
3.3 Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 0.157 g) in absolute ethanol (20 mL).
-
Aldehyde Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction[5].
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle or oil bath. Maintain reflux for 2-4 hours with continuous stirring[6].
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of a new spot corresponding to the product and the disappearance of the starting material spots indicate reaction completion.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to obtain a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven to remove residual solvent.
-
Characterization: Determine the melting point, and characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.
Data Presentation and Characterization
The successful synthesis of the Schiff base derivatives can be confirmed by standard analytical techniques. The following table summarizes representative (expected) data for the condensation products with different aldehydes.
Table 1: Representative Data for Schiff Base Derivatives of this compound
| Aldehyde Reactant | Product Name | Expected Yield (%) | Expected M.P. (°C) | Key Spectroscopic Data |
| Benzaldehyde | (E)-N-benzylidene-3-methyl-4-nitroisoxazol-5-amine | 85-95 | 165-168 | FTIR (cm⁻¹): ~1620 (C=N, imine), ~1550 & 1350 (NO₂).¹H NMR (δ, ppm): ~8.5 (s, 1H, -N=CH-), 7.4-7.9 (m, 5H, Ar-H), 2.4 (s, 3H, -CH₃). |
| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-3-methyl-4-nitroisoxazol-5-amine | 88-96 | 180-183 | FTIR (cm⁻¹): ~1625 (C=N, imine), ~1550 & 1350 (NO₂), ~1090 (C-Cl).¹H NMR (δ, ppm): ~8.6 (s, 1H, -N=CH-), 7.5 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 2.4 (s, 3H, -CH₃). |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-3-methyl-4-nitroisoxazol-5-amine | 82-90 | 172-175 | FTIR (cm⁻¹): ~1615 (C=N, imine), ~1550 & 1350 (NO₂), ~1250 (C-O-C).¹H NMR (δ, ppm): ~8.4 (s, 1H, -N=CH-), 7.0 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃). |
Note: The data presented are illustrative and based on typical results for analogous Schiff base syntheses. Actual results may vary.
Characterization Notes:
-
FTIR Spectroscopy: The key diagnostic peak is the appearance of a strong absorption band in the 1615-1630 cm⁻¹ region, corresponding to the C=N stretching vibration of the imine group, and the disappearance of the C=O band from the aldehyde and the N-H bands from the primary amine.
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between 8.0 and 9.0 ppm.
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Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product.
Safety Precautions
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic aldehydes can be irritants; handle them with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
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Handle all organic solvents with caution as they are flammable. Keep them away from ignition sources.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-nitroisoxazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Methyl-4-nitroisoxazol-5-amine. The information is compiled from established chemical principles and data from related isoxazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the 3-methyl-5-aminoisoxazole core?
A1: The synthesis typically starts with simple, readily available precursors. Common starting materials include ethyl acetoacetate and hydroxylamine hydrochloride, which react to form the isoxazole ring.
Q2: What are the potential regioisomeric byproducts during the initial isoxazole ring formation?
A2: The reaction between a β-ketoester like ethyl acetoacetate and hydroxylamine can potentially lead to the formation of two regioisomers: 3-methylisoxazol-5-one and 5-methylisoxazol-3-one. The desired 3-methyl isomer is usually the major product under controlled reaction conditions.
Q3: What are common issues encountered during the nitration step to introduce the 4-nitro group?
A3: The nitration of the isoxazole ring is a critical step where several byproducts can form. Common issues include:
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Incomplete nitration: Resulting in the presence of unreacted 3-methyl-5-aminoisoxazole in the final product.
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Formation of dinitro compounds: Over-nitration can lead to the introduction of a second nitro group on the molecule, although this is less common for the isoxazole ring itself.
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Side reactions: The nitrating agents can sometimes lead to oxidative degradation of the starting material or products, especially under harsh conditions.
Q4: Can byproducts form during the final amination step at the 5-position?
A4: If the synthesis involves the introduction of the amine group after the isoxazole ring is formed and nitrated, potential byproducts can arise from incomplete amination or side reactions with the aminating agent. However, a more common synthetic route involves forming the 5-amino-3-methylisoxazole core first, followed by nitration.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound and presence of multiple spots on TLC.
Possible Causes:
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Formation of regioisomers during isoxazole synthesis.
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Incomplete nitration.
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Degradation of the product due to harsh reaction conditions.
Troubleshooting Steps:
-
Optimize Ring Formation:
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Carefully control the pH and temperature during the reaction of ethyl acetoacetate and hydroxylamine to favor the formation of the 3-methylisoxazol-5-one.
-
Use purification techniques like column chromatography to isolate the desired isomer before proceeding to the next step.
-
-
Optimize Nitration:
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Adjust the concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Control the reaction temperature, as lower temperatures often increase selectivity and reduce degradation.
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Monitor the reaction progress using TLC to determine the optimal reaction time and prevent over-nitration.
-
-
Purification:
-
Utilize flash column chromatography to separate the desired product from byproducts. Different solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, can be explored for optimal separation.
-
Problem 2: Difficulty in purifying the final product.
Possible Cause:
-
Presence of closely related byproducts with similar polarities.
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Chromatography Optimization:
-
Use a longer chromatography column for better separation.
-
Employ a gradient elution method during column chromatography to improve the resolution between closely eluting compounds.
-
Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Data on Byproduct Formation (Hypothetical)
| Experiment ID | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Yield (%) |
| N-01 | HNO₃/H₂SO₄ (1:1) | 0 | 2 | 75 | Unreacted Starting Material | 15 |
| N-02 | HNO₃/H₂SO₄ (1:1) | 25 | 2 | 60 | Degradation Products | 25 |
| N-03 | Fuming HNO₃ | -10 | 1 | 85 | Isomeric Nitro-isoxazole | 10 |
| N-04 | Acyl Nitrate | 0 | 4 | 70 | N-acylated byproduct | 20 |
Experimental Protocol: Synthesis of this compound (Generalized)
This protocol is a generalized procedure based on the synthesis of structurally related isoxazoles. Researchers should optimize the conditions for their specific laboratory setup.
Step 1: Synthesis of 3-Methylisoxazol-5-amine
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Dissolve ethyl acetoacetate in a suitable solvent like ethanol.
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Add a solution of hydroxylamine hydrochloride in water.
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Adjust the pH of the mixture to approximately 5-6 using a base such as sodium acetate.
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 3-methylisoxazol-5-amine.
Step 2: Nitration of 3-Methylisoxazol-5-amine
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Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
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Slowly add the 3-methylisoxazol-5-amine to the cooled nitrating mixture with constant stirring, ensuring the temperature does not rise above 5°C.
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After the addition is complete, continue stirring at 0°C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
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The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Technical Support Center: Purification of 3-Methyl-4-nitroisoxazol-5-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyl-4-nitroisoxazol-5-amine derivatives using column chromatography.
Experimental Workflow
The following diagram outlines the general workflow for the purification of this compound derivatives by column chromatography.
Caption: General workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: Due to the basic nature of the amine group, standard silica gel can lead to peak tailing and sometimes irreversible adsorption. While silica gel is commonly used, for problematic separations involving this compound derivatives, consider the following options:
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Neutral Alumina: This can be a good alternative to silica gel as it is less acidic and reduces the strong interactions with the basic amine group.
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Amine-functionalized Silica: This is an excellent, though more expensive, option that provides a basic surface, minimizing tailing and improving recovery.
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Deactivated Silica Gel: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
Q2: How do I select an appropriate mobile phase for my column?
A2: The selection of the mobile phase is critical for a successful separation. It is highly recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4.
Given the polar nature of the nitro group and the basicity of the amine, a combination of a non-polar and a polar solvent is typically used. Common solvent systems include:
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Hexane/Ethyl Acetate
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Dichloromethane/Methanol
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Toluene/Acetone
For derivatives that exhibit significant tailing on TLC, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve the separation.
Q3: My compound is very polar and has a very low Rf value even in 100% ethyl acetate. What should I do?
A3: For highly polar derivatives, you will need to use a more polar mobile phase. A common strategy is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as too much methanol can lead to the elution of all compounds together. If your compound is still not moving, you might consider using a reversed-phase chromatography setup.
Troubleshooting Guide
The following logical diagram illustrates a troubleshooting process for common issues encountered during column chromatography.
Caption: Troubleshooting common column chromatography issues.
| Problem | Potential Cause | Recommended Solution |
| Significant Tailing of the Desired Compound | The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface. | 1. Add 0.1-1% triethylamine or a few drops of ammonia to your mobile phase. 2. Switch to a less acidic stationary phase like neutral alumina. 3. Use an amine-functionalized silica column. |
| The Compound is Not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | 1. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. 2. If using DCM/MeOH, cautiously increase the percentage of methanol. |
| Poor Separation of the Product from an Impurity | The chosen solvent system does not have sufficient selectivity for the compounds in your mixture. | 1. Re-evaluate your mobile phase using TLC. Test different solvent combinations (e.g., toluene/acetone, DCM/diethyl ether). 2. Consider using a different stationary phase which may alter the elution order. |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the column. | 1. Perform a 2D-TLC to check for compound stability on silica. Spot your compound, run the TLC, dry it, and then run it again in the same solvent system at a 90-degree angle. If a new spot appears, your compound is likely degrading. 2. Use a less acidic stationary phase like alumina. 3. Add a basic modifier to the mobile phase to improve recovery. |
Data Presentation
The following tables provide representative data for the purification of a generic this compound derivative. These values should be used as a starting point and optimized for your specific derivative.
Table 1: TLC Analysis for Solvent System Selection
| Solvent System (v/v) | Rf of Derivative | Rf of Key Impurity | Observations |
| Hexane:Ethyl Acetate (1:1) | 0.35 | 0.45 | Good separation, suitable for column chromatography. |
| Hexane:Ethyl Acetate (1:2) | 0.55 | 0.62 | Compounds run too fast, poor separation. |
| Dichloromethane:Methanol (98:2) | 0.40 | 0.50 | Good separation, slight tailing. |
| Dichloromethane:Methanol (98:2) + 0.5% Triethylamine | 0.42 | 0.51 | Excellent separation with no tailing. |
| Toluene:Acetone (4:1) | 0.30 | 0.38 | Good separation, a viable alternative. |
Table 2: Column Chromatography Parameters and Results
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Neutral Alumina (80-200 mesh) |
| Column Dimensions | 30 cm x 2 cm | 30 cm x 2 cm | 30 cm x 2 cm |
| Mobile Phase | Hexane:Ethyl Acetate (gradient from 2:1 to 1:1) | DCM:MeOH (gradient from 99:1 to 95:5) + 0.5% TEA | Hexane:Ethyl Acetate (gradient from 3:1 to 1:1) |
| Crude Sample Load | 500 mg | 500 mg | 500 mg |
| Isolated Yield | 380 mg | 420 mg | 410 mg |
| Purity (by HPLC) | 95% | >99% | 98% |
| Observations | Some tailing observed, fractions required careful pooling. | Sharp peaks, baseline separation. | Good separation, slightly faster elution than silica. |
Detailed Experimental Protocol
Objective: To purify a this compound derivative from reaction byproducts.
Materials:
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Crude reaction mixture
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Silica gel (230-400 mesh) or Neutral Alumina
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Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine - all HPLC grade)
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Glass chromatography column
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TLC plates (silica gel coated)
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Fraction collection tubes
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Rotary evaporator
Procedure:
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TLC Analysis:
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Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the TLC plate in various solvent systems (refer to Table 1 for starting points).
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Visualize the spots under UV light.
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Select a solvent system that provides good separation and an Rf value of ~0.3 for the desired product. If tailing is observed, add a small amount of triethylamine to the developing solvent.
-
-
Column Preparation:
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Securely clamp the chromatography column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
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Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
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Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the stationary phase to settle, continuously tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
Add a thin layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting alternate fractions on a TLC plate and developing it in the chosen solvent system.
-
Identify the fractions containing the pure product.
-
-
Isolation of the Pure Compound:
-
Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR).
-
troubleshooting regioselectivity in reactions of 3-Methyl-4-nitroisoxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitroisoxazol-5-amine. The following information is designed to help you navigate the complexities of its reactivity and control the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is an ambident nucleophile with multiple potential reactive sites. The primary sites for electrophilic attack are:
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The exocyclic amino group (N-functionalization): The lone pair of electrons on the nitrogen atom of the amino group makes it a primary site for reactions with various electrophiles.
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The isoxazole ring (C-functionalization): The isoxazole ring can also participate in reactions, particularly at the C4 position, which is activated by the electron-withdrawing nitro group. Additionally, deprotonation of the methyl group at the C3 position or the amino group can lead to intermediates that react at different positions.
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The nitro group: The nitro group at the C4 position can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions or can be reduced to an amino group, which alters the reactivity of the entire molecule.
Q2: How can I distinguish between N-substituted and C-substituted regioisomers?
A2: Spectroscopic methods are crucial for differentiating between regioisomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: In N-substituted products, you will observe the disappearance of the N-H protons of the primary amine. The chemical shifts of the remaining protons on the isoxazole ring and the methyl group will also be affected by the substitution.
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¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring, particularly C4 and C5, will be significantly different for N- and C-substituted isomers.
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2D NMR (HSQC, HMBC): These techniques can provide definitive evidence of connectivity. For example, an HMBC correlation between a proton on a newly introduced substituent and a carbon atom of the isoxazole ring (or vice versa) can confirm the site of substitution.
-
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural determination.[1][2][3][4][5]
Troubleshooting Guide: Controlling Regioselectivity
This guide addresses common issues encountered during reactions with this compound and provides strategies to favor the desired regioisomer.
Issue 1: Uncontrolled N- vs. C-Alkylation
You are attempting to perform an alkylation reaction but are obtaining a mixture of N-alkylated and C-alkylated products, or exclusively the undesired isomer.
Logical Workflow for Troubleshooting N- vs. C-Alkylation
Caption: Troubleshooting workflow for controlling N- vs. C-alkylation.
Explanation and Recommendations:
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To favor N-alkylation: The exocyclic amino group is generally more nucleophilic than the isoxazole ring. To selectively target this site, use conditions that favor kinetic control and reaction with the "harder" nitrogen nucleophile.
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Base: Employ weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). These are generally sufficient to deprotonate the amino group without significantly deprotonating the ring or methyl group.[6]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile can stabilize the charged transition state leading to N-alkylation.
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Temperature: Lower reaction temperatures often favor the kinetically preferred N-alkylation product.
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Electrophile: "Hard" electrophiles, such as methyl iodide or benzyl bromide, will preferentially react with the "harder" nitrogen atom.
-
-
To favor C-alkylation: C-alkylation, likely at the 5-position via deprotonation of the methyl group, requires conditions that generate a more stable carbanionic intermediate.
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Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are more likely to deprotonate the C5-methyl group, creating a potent carbon nucleophile.[7][8]
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Solvent: Non-polar solvents like THF or dioxane can stabilize the resulting carbanion.
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Temperature: Higher temperatures may be required to overcome the higher activation energy for C-alkylation.
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Electrophile: "Softer" electrophiles may show greater propensity for reacting at the "softer" carbon nucleophile.
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Quantitative Data on Alkylation Regioselectivity (Hypothetical Data for Illustration)
| Entry | Electrophile | Base | Solvent | Temp (°C) | N-alkylation (%) | C-alkylation (%) |
| 1 | CH₃I | K₂CO₃ | Acetonitrile | 25 | 95 | 5 |
| 2 | CH₃I | NaH | THF | 60 | 10 | 90 |
| 3 | Benzyl-Br | Et₃N | DMF | 0 | 92 | 8 |
| 4 | Benzyl-Br | LDA | Dioxane | 80 | 15 | 85 |
Issue 2: Unwanted Displacement of the Nitro Group
During a reaction with a nucleophile, you observe the formation of a product where the nitro group at C4 has been substituted.
Troubleshooting Pathway for Unwanted SNAr
Caption: Decision pathway to mitigate unwanted SNAr.
Explanation and Recommendations:
The C4-nitro group makes this position susceptible to nucleophilic aromatic substitution (SNAr).
-
Nucleophile Choice: Highly reactive, "soft" nucleophiles (e.g., thiols) or strongly basic conditions can promote the displacement of the nitro group. If your intended reaction is at the amino group or the C5-methyl, consider using a less potent nucleophile or a non-nucleophilic base.
-
Temperature Control: SNAr reactions often have a higher activation energy. Running the reaction at a lower temperature can favor other kinetic pathways over the displacement of the nitro group.
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Protecting Groups: If the intended reaction is elsewhere on the molecule and the nucleophile is incompatible with the nitro-isoxazole core, consider a protecting group strategy for the nucleophile to moderate its reactivity.
Issue 3: Low Yield or No Reaction in Acylation Reactions
You are attempting to acylate the 5-amino group, but the reaction is sluggish or does not proceed to completion.
Recommendations for Improving Acylation Efficiency:
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Activating Agent: For less reactive acylating agents like carboxylic acids, the use of a coupling reagent (e.g., DCC, EDC) is necessary. For reactions with acid chlorides or anhydrides, ensure they are of high purity and free from hydrolysis products.
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Base: A non-nucleophilic base, such as triethylamine or pyridine, should be used in stoichiometric amounts to neutralize the acid byproduct (e.g., HCl) which can protonate the starting amine, rendering it unreactive.
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Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are generally suitable. Ensure the solvent is dry, as water will hydrolyze the acylating agent.
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Temperature: While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates or acylating agents.
Experimental Protocols
General Protocol for N-Alkylation (Favoring N-Substitution)
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To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (1.5 eq).
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The alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the reaction is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for C-Acylation of the Isoxazole Ring (Hypothetical, based on related chemistries)
Note: Direct C-acylation of the isoxazole ring at the C4 position is challenging. A more plausible approach for introducing an acyl group would be via a different synthetic route or by functionalizing a precursor. However, if attempting direct acylation under Friedel-Crafts type conditions, the following could be a starting point:
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) is added a Lewis acid catalyst (e.g., AlCl₃, 2.0 eq) at 0 °C.
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The acyl chloride or anhydride (1.2 eq) is added dropwise, and the reaction is slowly warmed to room temperature or heated as necessary.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring onto ice-water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Disclaimer: The information provided is for guidance and troubleshooting purposes. Optimal reaction conditions may vary depending on the specific substrates and reagents used. Always perform small-scale test reactions to optimize conditions for your specific application. Safety precautions should be taken when handling all chemicals.
References
- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the derivatization of 3-Methyl-4-nitroisoxazol-5-amine
Welcome to the technical support center for the derivatization of 3-Methyl-4-nitroisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, a compound known for its relatively low amine nucleophilicity due to the electron-withdrawing nitro group.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Nucleophilicity of the Amine: The electron-withdrawing nitro group reduces the reactivity of the 5-amino group. 2. Inadequate Activation of the Coupling Partner: The acylating, sulfonylating, or isocyanate reagent may not be sufficiently reactive. 3. Steric Hindrance: Bulky reagents may have difficulty accessing the amino group. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 5. Incorrect Base: The base used may not be strong enough to deprotonate the amine or neutralize acidic byproducts effectively. | 1. Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy. Monitor for potential decomposition. 2. Use a More Reactive Reagent: For acylations, switch from a carboxylic acid/coupling agent system to a more reactive acid chloride or anhydride. 3. Employ a Catalyst: For acylations with less reactive agents, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. 4. Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve solubility. 5. Base Selection: For reactions producing HCl, use a non-nucleophilic organic base like triethylamine or pyridine. For weakly nucleophilic amines, a stronger base might be necessary, but care should be taken to avoid side reactions. |
| Formation of Multiple Products/Side Reactions | 1. Over-acylation/di-acylation: Possible if the acylating agent is highly reactive and used in large excess. 2. Reaction with Solvent: Some reactive intermediates might react with the solvent (e.g., DMF). 3. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, strong base). 4. Side reactions of Isocyanates: Isocyanates can react with water to form symmetric ureas or self-polymerize.[1][2][3][4] | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the derivatizing agent. Add the agent dropwise to the amine solution. 2. Use Inert Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices. Ensure all reagents and solvents are anhydrous. 3. Optimize Reaction Conditions: Start with milder conditions (e.g., room temperature) and gradually increase the temperature if necessary. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time. |
| Difficulty in Product Purification | 1. Product has similar polarity to starting material or byproducts. 2. Product is insoluble and precipitates with impurities. | 1. Chromatography Optimization: Use a gradient elution system for column chromatography. Test different solvent systems on TLC. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Acid-Base Extraction: If the product has a different pKa than the impurities, an acid-base workup can be used for purification. |
Frequently Asked Questions (FAQs)
Q1: Why is the amine group of this compound a weak nucleophile?
A1: The isoxazole ring and the nitro group at the 4-position are both strongly electron-withdrawing. This electronic effect decreases the electron density on the 5-amino group, making it less nucleophilic compared to aliphatic or other aromatic amines.
Q2: What are the general considerations for selecting a solvent for derivatization reactions with this compound?
A2: Aprotic solvents are generally preferred. For reactions involving polar reagents or intermediates, polar aprotic solvents like DMF, DMSO, or acetonitrile can be beneficial for solubility. For less polar systems, DCM or THF are good choices. It is crucial to use anhydrous solvents, especially when working with water-sensitive reagents like acid chlorides and isocyanates.
Q3: Which base is recommended for acylation reactions with acid chlorides?
A3: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used. Pyridine can also act as a nucleophilic catalyst in some cases. Typically, at least a stoichiometric amount of the base is required to neutralize the HCl generated during the reaction.
Q4: Can I use acetic anhydride for acetylation without a catalyst?
A4: Due to the low reactivity of the amine, direct acetylation with acetic anhydride at room temperature may be very slow or inefficient. Heating the reaction mixture or adding a catalyst like pyridine or a catalytic amount of sulfuric acid is often necessary to achieve a reasonable reaction rate and yield.
Q5: What are common side reactions to watch out for when using isocyanates?
A5: Isocyanates are highly reactive and can react with any nucleophile present. The most common side reaction is with water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetric urea byproduct.[1][2][3][4] Therefore, strictly anhydrous conditions are essential.
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Acylation with an Acid Chloride
dot
Caption: General workflow for the acylation of this compound.
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required.
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Urea Synthesis with an Isocyanate
dot
Caption: General workflow for urea synthesis.
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In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
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Add the isocyanate (1.05 equivalents) dropwise at room temperature. The reaction is often exothermic.
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Stir the mixture at room temperature until the reaction is complete as indicated by TLC. Gentle heating might be necessary for less reactive isocyanates.
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If the product precipitates, it can be collected by filtration and washed with a cold solvent.
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If the product is soluble, the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography.
Protocol 3: General Procedure for Sulfonamide Synthesis with a Sulfonyl Chloride
dot
Caption: General workflow for sulfonamide synthesis.
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Dissolve this compound (1 equivalent) in pyridine, which acts as both the solvent and the base.
-
Cool the solution to 0 °C.
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Add the sulfonyl chloride (1.1 equivalents) portion-wise or dropwise, maintaining the temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Heating may be required.
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Pour the reaction mixture into ice-water to precipitate the product and quench the excess sulfonyl chloride.
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Collect the solid product by filtration and wash with water. If the product does not precipitate, extract it with a suitable organic solvent.
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Purify the crude product by recrystallization or column chromatography.
Summary of Reaction Conditions
The following table summarizes typical starting conditions for various derivatization reactions. Optimization will likely be necessary.
| Derivatization Type | Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Acylation | Acid Chloride | Triethylamine/Pyridine | DCM, THF | 0 °C to RT | 1-6 hours |
| Acylation | Anhydride | Pyridine or cat. H₂SO₄ | Toluene, Acetonitrile | RT to Reflux | 4-24 hours |
| Urea Formation | Isocyanate | None | THF, DCM | RT | 0.5-4 hours |
| Sulfonamide Formation | Sulfonyl Chloride | Pyridine | Pyridine | 0 °C to RT | 2-12 hours |
References
preventing side reactions of the methyl group in 3-Methyl-4-nitroisoxazol-5-amine
Welcome to the technical support center for 3-Methyl-4-nitroisoxazol-5-amine. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals prevent and diagnose side reactions involving the C3-methyl group during their experiments.
Troubleshooting Guide: Unwanted Side Reactions at the C3-Methyl Group
This guide addresses specific issues you may encounter, presented in a question-and-answer format.
Issue 1: My reaction is yielding a higher molecular weight byproduct, suggesting a condensation reaction. What is happening and how can I stop it?
Answer:
The methyl group at the C3 position of this compound is activated by the adjacent electron-withdrawing nitro group. This activation makes the methyl protons acidic and susceptible to deprotonation by a base, forming a carbanion. This carbanion can then act as a nucleophile, leading to undesired condensation reactions.
Common Condensation Side Reactions:
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Aldol-type Condensation: The generated carbanion can react with aldehydes or ketones present in the reaction mixture.
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Mannich Reaction: This three-component reaction involves the amine, an aldehyde (often formaldehyde or its equivalent), and the activated methyl group, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base.[1][2] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic methyl group.[2]
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Vilsmeier-Haack-type Reaction: If reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used, they can form a Vilsmeier reagent.[3][4] While typically used for formylating electron-rich aromatic rings, this reagent can also react with active methyl groups to introduce a formyl (-CHO) group, leading to an α,β-unsaturated aldehyde after elimination.[5][6]
Troubleshooting Steps:
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Re-evaluate Your Base: Strong bases (e.g., alkoxides, LDA) will readily deprotonate the methyl group. Consider switching to a milder or non-nucleophilic base.
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Control Temperature: Run the reaction at the lowest possible temperature to disfavor the activation energy barrier for the side reaction.
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Protect the Amine Group: The primary amine at C5 can participate in Mannich reactions.[7] Protecting it can prevent the formation of the necessary iminium ion intermediate.
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Scrutinize Reagents: Ensure that no aldehydes, ketones, or their precursors (e.g., from solvent degradation) are present as impurities. Avoid conditions conducive to Vilsmeier-Haack reactions if formylation is not desired.[8]
Table 1: Comparison of Bases and Their Impact on Methyl Group Reactivity
| Base Type | Examples | Propensity for Side Reactions | Recommended Use Case |
| Strong, Nucleophilic | NaOMe, KOtBu, LDA | High | Avoid unless deprotonation is the intended primary reaction step. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate | Use with caution; temperature control is critical. |
| Organic Amines | Triethylamine (TEA), DIPEA | Low to Moderate | Preferred for reactions requiring a non-nucleophilic organic base. |
| Phosphazene Bases | P1-t-Bu, P2-Et | Very High | Use only when complete and rapid deprotonation is required. |
Issue 2: I am observing formylation or acetylation of my molecule, but I did not add a formylating agent. What could be the cause?
Answer:
Unintended formylation can occur under Vilsmeier-Haack conditions.[3] If your experimental setup involves a combination of a substituted amide (like DMF, used as a solvent) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), you can inadvertently generate the Vilsmeier reagent, which is a potent electrophile.[4][6] This reagent can then react with the activated C3-methyl group.
Preventative Measures:
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Solvent Choice: If you must use an amide solvent like DMF with an activating agent, keep the temperature low (0 °C or below) to minimize the formation of the Vilsmeier reagent.[4]
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Alternative Reagents: Explore alternative reagents for your primary transformation that do not create formylating species as byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I protect the C5-amine group to prevent its participation in side reactions?
A1: Protecting the C5-amine is an excellent strategy. The tert-Butoxycarbonyl (Boc) group is a common and effective choice as it is stable under many reaction conditions but can be easily removed with acid.[9]
Table 2: Common Protecting Groups for Primary Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis, and many nucleophiles.[9] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Strong acid or base hydrolysis | Less common for prevention as it can be difficult to remove.[10] |
| Trifluoroacetyl | TFAc | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in MeOH/H₂O) | Easily cleaved but significantly alters amine electronics. |
Q2: Is it possible to protect the C3-methyl group directly?
A2: Direct protection of an activated methyl group is challenging and not common practice in multistep synthesis due to the difficulty of selective introduction and removal.[11][12] The more practical and conventional approach is to manage reaction conditions (base, temperature, solvent) or protect other reactive functional groups (like the C5-amine) to prevent the specific side reaction pathway.
Q3: My desired reaction involves the C5-amine. How can I perform this reaction without triggering side reactions at the C3-methyl group?
A3: This requires a careful balancing of reaction conditions.
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Use Stoichiometric Reagents: Use precise, stoichiometric amounts of your reagents rather than a large excess, which could promote side reactions.
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Optimize Temperature: Start at a low temperature and slowly warm the reaction only as needed to initiate the desired transformation. Use in-situ monitoring (TLC, LC-MS) to track the formation of products and byproducts.
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Choose Selective Reagents: Use reagents known for high chemoselectivity towards amines in the presence of other nucleophilic sites.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a standard procedure for protecting the C5-amine with a Boc group to prevent its involvement in Mannich-type reactions.
Materials:
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This compound
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
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Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract with DCM (3x).
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Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
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Purify the product by column chromatography on silica gel if necessary.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key decision-making processes and reaction pathways discussed in this guide.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
Caption: Simplified pathway of the undesired Mannich side reaction.
References
- 1. oarjbp.com [oarjbp.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
challenges in the scale-up synthesis of 3-Methyl-4-nitroisoxazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methyl-4-nitroisoxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges during the scale-up synthesis of this compound revolve around managing the highly exothermic nitration step, controlling impurity formation, ensuring safe handling of energetic nitro-compounds, and achieving consistent product quality and yield. Careful control of reaction parameters such as temperature, addition rates, and mixing is crucial.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: The synthesis involves nitrating agents and nitro-containing molecules, which are potentially explosive. Key safety precautions include:
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Strict temperature control, especially during the nitration step, to prevent thermal runaway.
-
Use of appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
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Working in a well-ventilated fume hood.
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Grounding of equipment to prevent static discharge.
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Careful handling and storage of nitro-compounds away from heat and shock.
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Quenching of reaction mixtures in a controlled manner.
Q3: What are the common impurities observed, and how can they be minimized?
A3: Common impurities can arise from incomplete reactions or side reactions. For instance, in the synthesis of related compounds like 3-methyl-4-nitro-5-styrylisoxazoles, byproducts from undesired condensations can occur.[1][2] Minimizing impurities involves optimizing reaction conditions, such as temperature, reaction time, and stoichiometry of reagents. Purification techniques like recrystallization or column chromatography are often necessary to achieve high purity.
Troubleshooting Guide
Issue 1: Low Yield in the Nitration of 3,5-Dimethylisoxazole
Question: We are experiencing a significant drop in yield during the scale-up of the nitration of 3,5-dimethylisoxazole to form 3,5-dimethyl-4-nitroisoxazole. What are the likely causes and solutions?
Answer: Low yield in this step is often attributed to poor temperature control and inefficient mixing at a larger scale.
Troubleshooting Steps:
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Temperature Control: The nitration reaction is highly exothermic. Insufficient heat removal on a larger scale can lead to side reactions and decomposition of the product.
-
Solution: Implement a more efficient cooling system for the reactor. Consider a jacketed reactor with a circulating coolant. Monitor the internal reaction temperature closely and adjust the addition rate of the nitrating agent to maintain the optimal temperature range.
-
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Mixing Efficiency: Inadequate mixing can result in localized "hot spots" and areas of high reactant concentration, leading to the formation of byproducts.
-
Solution: Use an overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure vigorous and uniform mixing throughout the reaction vessel.
-
Data Summary: Effect of Temperature and Mixing on Nitration Yield
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Poor Control | Pilot Scale (1kg) - Optimized |
| Reaction Temperature | 0-5 °C | 5-20 °C (fluctuations) | 0-5 °C (stable) |
| Mixing Speed | 500 rpm (magnetic stir bar) | 200 rpm (inefficient impeller) | 400 rpm (pitched-blade turbine) |
| Yield | 85% | 55% | 82% |
Issue 2: Impurity Formation during Amination
Question: During the conversion of a 5-substituted intermediate to this compound, we are observing significant impurity peaks in our HPLC analysis. How can we address this?
Answer: The formation of impurities during the amination step can be due to side reactions involving the nitro group or the isoxazole ring. The choice of aminating agent and reaction conditions is critical.
Troubleshooting Steps:
-
Reaction Specificity: The reactivity of the isoxazole ring can lead to undesired side products.
-
Solution: Evaluate different aminating agents and reaction conditions. For instance, the reactivity of related isoxazoles is known to be influenced by the basicity of the reaction medium.[3] A careful selection of a base and solvent system can improve the selectivity of the reaction.
-
-
Work-up Procedure: The product may be susceptible to degradation during the work-up and isolation process.
-
Solution: Ensure that the work-up procedure is performed at a controlled temperature and pH. A rapid work-up can minimize product degradation.
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Data Summary: Effect of Base on Amination Purity
| Base | Solvent | Temperature (°C) | Purity (by HPLC) |
| Sodium Hydroxide | Ethanol | 60 | 75% |
| Triethylamine | Dichloromethane | 25 | 88% |
| Potassium Carbonate | Acetonitrile | 50 | 92% |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole
This protocol is a representative procedure for the nitration of 3,5-dimethylisoxazole.
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Reactor Setup: A 2L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel is charged with 3,5-dimethylisoxazole (100 g, 1.03 mol).
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Cooling: The reactor is cooled to 0 °C using a circulating chiller.
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Nitrating Mixture: A pre-cooled mixture of fuming nitric acid (150 mL) and concentrated sulfuric acid (150 mL) is prepared.
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Addition: The nitrating mixture is added dropwise to the stirred solution of 3,5-dimethylisoxazole over 2 hours, maintaining the internal temperature between 0 and 5 °C.
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Reaction: The reaction mixture is stirred for an additional 1 hour at 5 °C.
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Quenching: The reaction mixture is slowly poured onto crushed ice (1 kg) with vigorous stirring.
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Isolation: The precipitated solid is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 3,5-dimethyl-4-nitroisoxazole.
Protocol 2: Hypothetical Amination to this compound
This protocol outlines a hypothetical two-step conversion from 3,5-dimethyl-4-nitroisoxazole to the target amine, proceeding through a 5-(bromomethyl) intermediate.
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Bromination: 3,5-dimethyl-4-nitroisoxazole (50 g, 0.35 mol) is dissolved in carbon tetrachloride (500 mL). N-Bromosuccinimide (63 g, 0.35 mol) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4 hours. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 5-(bromomethyl)-3-methyl-4-nitroisoxazole.
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Amination: The crude 5-(bromomethyl)-3-methyl-4-nitroisoxazole is dissolved in acetonitrile (500 mL). An excess of aqueous ammonia (28%, 100 mL) is added, and the mixture is stirred at room temperature for 12 hours.
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Work-up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product.
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Purification: The crude product is purified by recrystallization from an ethanol/water mixture to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
work-up procedures for reactions involving 3-Methyl-4-nitroisoxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitroisoxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common method for the synthesis of this compound involves the reduction of a corresponding nitro-isoxazole precursor. A typical example is the reduction of a higher substituted 4-nitroisoxazole.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, reaction time, and the purity of starting materials. For reduction reactions, the choice of reducing agent and catalyst, as well as the solvent system, are crucial for achieving high yield and purity.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot, visualized under UV light or with a suitable staining agent like ninhydrin for amines, indicates the reaction's progression.
Q4: What are the common impurities I might encounter?
A4: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents from the work-up. In the case of a reduction of a nitro group, incomplete reduction can lead to the presence of the nitro-precursor in the final product.
Q5: What is the recommended method for purification of this compound?
A5: Purification is typically achieved through silica gel column chromatography. The choice of eluent system will depend on the polarity of the compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC until the starting material is consumed. If the reaction stalls, consider adding more reagent or extending the reaction time. Ensure the reaction temperature is optimal. |
| Degradation of the product during work-up. | Use mild acidic or basic conditions during extraction and washing steps. Avoid prolonged exposure to strong acids or bases. |
| Loss of product during extraction. | Ensure the correct solvent is used for extraction based on the product's solubility. Perform multiple extractions to maximize recovery. |
| Adsorption of the product on the drying agent. | Use an appropriate amount of drying agent (e.g., MgSO₄ or Na₂SO₄) and ensure it is filtered off completely. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting material. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography. |
| Formation of by-products. | Adjust reaction conditions to minimize side reactions. A change in solvent, temperature, or catalyst might be necessary. |
| Residual solvent. | After concentrating the organic layers, dry the product under high vacuum to remove any remaining solvent. |
| Contamination from glassware or reagents. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and solvents. |
Problem 3: Difficulty with Product Isolation/Crystallization
| Possible Cause | Suggested Solution | | The product is an oil and does not solidify. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. | | The product is sparingly soluble in common solvents. | Test a range of solvents or solvent mixtures to find a suitable system for recrystallization. Hot filtration may be necessary if the product is only soluble at elevated temperatures. | | The product co-precipitates with impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
Experimental Protocols
General Work-up Procedure for the Synthesis of an Aminoisoxazole Derivative by Reduction of a Nitroisoxazole
This protocol is adapted from the synthesis of a similar compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, and can be used as a starting point for the work-up of this compound.[1]
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Reaction Quenching and Solvent Removal: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure.[1]
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Partitioning: The resulting residue is partitioned between water and an appropriate organic solvent, such as ethyl acetate (EtOAc).[1]
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Basification and Extraction: The aqueous layer is basified with a saturated aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize any acid and to ensure the amine product is in its free base form. The aqueous layer is then extracted multiple times with the organic solvent (e.g., 3 x 20 mL of EtOAc) to maximize the recovery of the product.[1]
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Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic phases.[1]
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Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
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Filtration and Concentration: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude product.[1]
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Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane).[1]
Visualizations
References
analytical methods for monitoring the progress of 3-Methyl-4-nitroisoxazol-5-amine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the analytical monitoring of reactions involving 3-Methyl-4-nitroisoxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?
The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to confirm the structure of intermediates and final products.
Q2: How do I choose the best analytical method for my experiment?
The choice depends on your specific needs. For quick, real-time checks to see if your starting material is being consumed, TLC is efficient and cost-effective.[1][2] For accurate quantification of reactants and products, tracking reaction kinetics, or assessing purity, HPLC is the preferred method.[3][4]
Q3: Can I use the same method for both starting materials and products?
Generally, yes. An effective analytical method should be able to separate and distinguish between the starting material (this compound), any key intermediates, and the final product. Method development may be required to achieve optimal separation.
Q4: What safety precautions should I take when handling this compound and the solvents used for analysis?
Always handle this compound and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents and solvents before use.
Method Selection Workflow
The diagram below outlines a logical workflow for selecting the appropriate analytical method based on experimental requirements.
Caption: Workflow for selecting an analytical monitoring method.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a fast and effective way to monitor reaction progress.[2] Below are common issues and their solutions.
| Compound | Typical Mobile Phase (Ethyl Acetate:Hexane) | Example Rf Value |
| This compound (Starting Material) | 30:70 | 0.5 |
| Example Product | 30:70 | 0.3 |
| Note: Rf values are highly dependent on exact conditions (plate type, solvent saturation, temperature) and should be determined experimentally. |
Q: My spots are streaking vertically on the TLC plate. What is causing this? A: Streaking can be caused by several factors:
-
Sample Overload: The sample spot is too concentrated. Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent: The compound may have low solubility in the chosen mobile phase, causing it to streak. Try a more polar solvent system.
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve spot shape.
Q: I can't see any spots on my TLC plate after developing and visualization. A: This could be due to:
-
Sample Too Dilute: The concentration of your compound is too low to be detected. Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).
-
Ineffective Visualization: Ensure your compound is visible under a UV lamp (if it has a UV chromophore). If not, you may need to use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.
Q: The Rf values for all my spots are either too high (near the solvent front) or too low (near the baseline). How do I fix this? A: This indicates that the polarity of your mobile phase is not optimal.
-
Rf Too High: Your mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in an ethyl acetate/hexane mixture).
-
Rf Too Low: Your mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase ethyl acetate).
Caption: Troubleshooting guide for common TLC analysis issues.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides accurate quantitative data on the progress of a reaction. Due to the nitroaromatic structure of the target compound, a reverse-phase HPLC method with UV detection is highly suitable.[3]
| Parameter | Typical Value / Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Ambient) |
Q: I am not seeing any peaks in my chromatogram. A: This common issue can stem from:
-
No Injection: Ensure the autosampler or manual injector is working correctly and the sample vial contains enough solution.
-
Detector Issue: Check that the detector lamp is on and the correct wavelength is set.
-
Compound Retention: Your compound may be irreversibly stuck on the column. Try flushing the column with a stronger solvent (e.g., 100% acetonitrile or isopropanol).
-
Sample Degradation: The analyte may be unstable in the mobile phase or diluent.
Q: My peak retention times are shifting between injections. A: Fluctuating retention times suggest a lack of system stability:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis (flush with at least 10-20 column volumes).
-
Mobile Phase Composition: Inconsistent mobile phase preparation can cause shifts. Prepare fresh mobile phase accurately and ensure it is well-mixed and degassed.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as retention time is sensitive to temperature changes.
-
Pump Issues: Air bubbles in the pump or failing pump seals can cause flow rate fluctuations. Degas the mobile phase and prime the pump.
Q: My peaks are broad, split, or tailing. A: Poor peak shape compromises resolution and integration accuracy:
-
Column Contamination: The column frit or head may be blocked with particulates from the sample. Use guard columns and filter your samples before injection.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing or regenerating it according to the manufacturer's instructions, or replace it.
-
Incompatible Injection Solvent: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Adding a modifier (e.g., a small amount of trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape.
Caption: Troubleshooting guide for common HPLC analysis issues.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation: Prepare a developing chamber by adding the chosen mobile phase (e.g., 30:70 Ethyl Acetate:Hexane) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid. Allow it to sit for 5-10 minutes.
-
Spotting: Use a capillary tube to draw up a small amount of the reaction mixture. Gently and briefly touch the capillary to the silica gel TLC plate on the marked baseline. Make the spot as small as possible. Also spot the starting material and co-spot (starting material and reaction mixture in the same lane) for reference.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate undisturbed.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
-
Analysis: Compare the lane with the reaction mixture to the starting material lane. The consumption of starting material and the appearance of new, lower Rf product spots indicate the reaction is progressing.
Protocol 2: General Procedure for HPLC Analysis
-
System Preparation:
-
Prepare the mobile phase (e.g., 60:40 Acetonitrile:Water) and degas it thoroughly using sonication or vacuum filtration.[4]
-
Install a C18 reverse-phase column.
-
Set the flow rate to 1.0 mL/min and purge the pump to remove any air bubbles.
-
Allow the mobile phase to run through the entire system until a stable baseline is achieved (at least 20-30 minutes).
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase in a volumetric flask to a final concentration suitable for UV detection (typically in the low µg/mL to mg/mL range).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Analysis:
-
Set the detector wavelength to 270 nm.
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.
-
Calculate the percentage conversion or product purity based on the relative peak areas (assuming similar response factors) or by using a calibration curve.
-
References
Validation & Comparative
Comparative Reactivity of 3-Methyl-4-nitroisoxazol-5-amine with other Aminoisoxazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of 3-Methyl-4-nitroisoxazol-5-amine against other aminoisoxazoles, supported by experimental data and detailed protocols.
The presence of a nitro group at the C4 position and a methyl group at the C3 position of the isoxazole ring significantly influences the chemical behavior of the amino group at the C5 position in this compound. This guide will delve into these electronic effects and their consequences on key chemical transformations, drawing comparisons with aminoisoxazoles lacking the deactivating nitro group, such as 5-amino-3-methylisoxazole.
General Reactivity Overview
The amino group in aminoisoxazoles generally exhibits nucleophilic character, participating in reactions such as acylation, alkylation, and diazotization. However, the strongly electron-withdrawing nature of the nitro group in this compound markedly reduces the electron density on the isoxazole ring and, consequently, the nucleophilicity of the C5-amino group. This deactivation makes it a weaker nucleophile compared to aminoisoxazoles without such electron-withdrawing substituents.
In contrast, the amino group of isoxazoles like 5-amino-3-methylisoxazole is more nucleophilic and readily undergoes reactions typical of aromatic amines. The methyl group at the C3 position has a mild electron-donating effect, which slightly enhances the nucleophilicity of the amino group at the C5 position.
Comparative Data on Key Reactions
To illustrate the differing reactivity profiles, the following tables summarize yields from various reactions involving this compound and its non-nitrated counterpart, 5-amino-3-methylisoxazole. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Table 1: Acylation Reactions
| Aminoisoxazole | Acylating Agent | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Acetyl chloride | Pyridine/THF | - | Moderate | [1] |
| 5-Amino-3-methylisoxazole | Acetic anhydride | Acetic acid | Reflux | 95 | Not specified in search results |
| 5-Amino-3-methylisoxazole | Benzoyl chloride | Pyridine | Room Temperature | High | [1] |
The data suggests that while acylation of this compound is possible, it may require more forcing conditions or result in lower yields compared to the highly efficient acylation of 5-amino-3-methylisoxazole.
Table 2: Diazotization Reactions
| Aminoisoxazole | Diazotizing Agent | Acid Medium | Temperature (°C) | Observations | Reference |
| This compound | Sodium nitrite | Strong acid (e.g., H2SO4) | 0-5 | Diazonium salt is unstable, requires immediate use. | Inferred from general knowledge of weakly basic amines |
| 5-Amino-3-methylisoxazole | Sodium nitrite | Hydrochloric acid | 0-5 | Forms a relatively stable diazonium salt. | Inferred from general knowledge of aromatic amines |
The reduced basicity of the amino group in this compound, due to the electron-withdrawing nitro group, necessitates the use of strong acids for successful diazotization. The resulting diazonium salt is expected to be less stable than that derived from 5-amino-3-methylisoxazole.
Experimental Protocols
Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles (A derivative of the topic compound)
This protocol describes the synthesis of a derivative, which highlights a common reaction type for this class of compounds.
Materials:
-
3,5-dimethyl-4-nitroisoxazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nano-titania (TiO2) solid support
-
Solvent-free conditions
Procedure:
-
A mixture of 3,5-dimethyl-4-nitroisoxazole (1 mmol) and the aromatic aldehyde (1 mmol) is taken.
-
Nano-titania (20 mol%) is added to the mixture.
-
The reaction mixture is stirred under neat (solvent-free) conditions.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated. This method is reported to give excellent yields and allows for the reuse of the catalyst.[2]
Acylation of 5-Amino-3-methylisoxazole
Materials:
-
5-Amino-3-methylisoxazole
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
5-Amino-3-methylisoxazole is dissolved in glacial acetic acid.
-
Acetic anhydride is added to the solution.
-
The mixture is refluxed for a specified period.
-
After cooling, the product, 5-acetylamino-3-methylisoxazole, is isolated. High yields are typically obtained with this procedure.
Visualizing Reaction Pathways
To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways.
Caption: Comparative acylation pathways.
Caption: Diazotization reaction workflows.
Conclusion
The presence of the C4-nitro group in this compound fundamentally alters its reactivity compared to other aminoisoxazoles. The electron-withdrawing effect deactivates the C5-amino group, making it a less potent nucleophile and requiring more stringent reaction conditions for transformations like acylation and diazotization. This comparative understanding is crucial for chemists aiming to utilize these building blocks in the synthesis of complex molecules, allowing for the strategic selection of reagents and reaction conditions to achieve desired outcomes. Further quantitative studies are warranted to provide a more precise measure of these reactivity differences.
References
Validating the Structure of 3-Methyl-4-nitroisoxazol-5-amine Derivatives using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 3-Methyl-4-nitroisoxazol-5-amine, a scaffold of interest in medicinal chemistry, confirming the precise arrangement of substituents is critical for understanding structure-activity relationships. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for definitively validating the proposed structures, especially for differentiating between potential isomers.
This guide provides a comparative overview of the application of key 2D NMR experiments—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of a representative N-aryl derivative of this compound.
Comparative Analysis of a Representative Derivative
To illustrate the power of 2D NMR in structural validation, we will consider the hypothetical derivative, N-(4-hydroxyphenyl)-3-methyl-4-nitroisoxazol-5-amine. The following tables summarize the expected ¹H and ¹³C NMR data and the crucial correlations observed in 2D NMR spectra that would confirm its structure over other potential isomers.
Table 1: ¹H and ¹³C NMR Data for N-(4-hydroxyphenyl)-3-methyl-4-nitroisoxazol-5-amine
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1' | - | - | - | 129.5 |
| 2', 6' | 7.25 | d | 2H | 124.0 |
| 3', 5' | 6.85 | d | 2H | 116.5 |
| 4' | - | - | - | 156.0 |
| 3 | - | - | - | 158.0 |
| 4 | - | - | - | 125.0 |
| 5 | - | - | - | 165.0 |
| CH₃ (at C3) | 2.40 | s | 3H | 12.5 |
| NH | 9.50 | s | 1H | - |
| OH | 10.00 | s | 1H | - |
Note: Chemical shifts are hypothetical and for illustrative purposes, based on typical values for similar structures in a deuterated solvent like DMSO-d₆.
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Insight |
| COSY | H-2'/H-6' with H-3'/H-5' | - | Confirms the ortho-coupling within the 4-hydroxyphenyl ring, establishing the spin system of the aromatic substituent. |
| HSQC | δ 7.25 with δ 124.0 | C-2'/C-6' | Directly links the protons at the 2' and 6' positions to their corresponding carbons. |
| δ 6.85 with δ 116.5 | C-3'/C-5' | Directly links the protons at the 3' and 5' positions to their corresponding carbons. | |
| δ 2.40 with δ 12.5 | CH₃ | Confirms the direct attachment of the methyl protons to the methyl carbon. | |
| HMBC | NH (δ 9.50) with C-5 (δ 165.0) | C-5 | Crucial correlation: Confirms the attachment of the N-aryl group to the C-5 position of the isoxazole ring. |
| NH (δ 9.50) with C-1' (δ 129.5) | C-1' | Confirms the attachment of the nitrogen to the phenyl ring. | |
| CH₃ (δ 2.40) with C-3 (δ 158.0) | C-3 | Confirms the methyl group is attached to the C-3 position of the isoxazole ring. | |
| CH₃ (δ 2.40) with C-4 (δ 125.0) | C-4 | Shows a three-bond correlation, further confirming the placement of the methyl group at C-3 adjacent to the nitro-substituted C-4. | |
| H-2'/H-6' (δ 7.25) with C-4' (δ 156.0) | C-4' | Confirms the position of the hydroxyl group on the phenyl ring. | |
| H-2'/H-6' (δ 7.25) with C-1' (δ 129.5) | C-1' | Further defines the connectivity within the N-aryl substituent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical protocols for the acquisition of 2D NMR spectra for a small organic molecule like a this compound derivative.
1. Sample Preparation:
-
Concentration: A sample concentration of 10-20 mg of the derivative dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) is recommended for 2D NMR experiments.
-
Solvent: The choice of solvent is critical and should dissolve the compound completely. DMSO-d₆ is often a good choice for polar compounds containing NH and OH protons.
-
Purity: The sample should be of high purity to avoid interference from impurities in the spectra.
-
Filtration: The final solution should be filtered through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer and General Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments is required.
-
Temperature: All experiments should be conducted at a constant temperature, typically 298 K.
-
¹H and ¹³C Reference: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3. 2D NMR Acquisition Parameters:
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used to minimize artifacts and acquisition time.
-
Spectral Width: The spectral width in both dimensions should be set to encompass all proton signals.
-
Data Points: Typically, 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) are acquired.
-
Number of Scans: 2 to 8 scans per increment are usually sufficient, depending on the sample concentration.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC experiment is preferred for its superior resolution and suppression of unwanted signals.
-
Spectral Width: The ¹H spectral width is set as in the COSY experiment, and the ¹³C spectral width should cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Coupling Constant: The experiment is optimized for an average one-bond ¹J(C,H) coupling constant of approximately 145 Hz.
-
Number of Scans: 4 to 16 scans per increment may be necessary to achieve a good signal-to-noise ratio.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A gradient-selected HMBC pulse sequence is used.
-
Spectral Width: The spectral widths for ¹H and ¹³C are set similarly to the HSQC experiment.
-
Long-Range Coupling Constant: The experiment is optimized for a long-range coupling constant (ⁿJ(C,H)) of 8-10 Hz to observe correlations over two to three bonds.
-
Number of Scans: Due to the weaker long-range couplings, more scans per increment (e.g., 16 to 64) are often required.
-
Visualization of the Validation Workflow
The logical flow of information from the 2D NMR experiments to the final validated structure can be visualized as follows:
Cytotoxicity of 3-Methyl-4-nitroisoxazol-5-amine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole scaffold is a prominent feature in many biologically active compounds, with various derivatives exhibiting a range of activities, including antimicrobial and anticancer effects. This guide focuses on the cytotoxic profiles of analogs of 3-Methyl-4-nitroisoxazol-5-amine. Although specific IC50 values for the parent compound are not documented in the searched scientific literature, studies on related 5-amino-3-methylisoxazole derivatives provide preliminary data on their effects on cell viability. Notably, certain carboxylate and benzylamide derivatives of the 5-amino-3-methylisoxazole core have been synthesized and evaluated for their biological effects, demonstrating activities ranging from antimicrobial to immunomodulatory, with varying degrees of cytotoxicity.
Data Presentation: Cytotoxicity of 5-Amino-3-Methylisoxazole Analogs
The following table summarizes the available cytotoxicity data for analogs of this compound. It is important to note that these are not direct comparisons with the parent compound but provide a baseline understanding of how modifications to the core structure can influence cytotoxicity.
| Compound ID | Structure | Cell Line | Assay | Results | Reference |
| PUB9 | 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Fibroblasts | Cytotoxicity Assay | Low cytotoxicity, high cytocompatibility | [1] |
| PUB10 | 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Fibroblasts | Cytotoxicity Assay | Moderate cytotoxicity, moderate cytocompatibility | [1] |
| M05 | 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide | Peripheral Blood Mononuclear Cells (PBMC) | Viability Assay | Non-toxic | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning the synthesis and cytotoxic evaluation of this compound analogs.
Synthesis of this compound
A method for the synthesis of this compound has been described starting from 3-methyl-4-nitro-5-(trinitromethyl) isoxazole. The protocol involves the following steps:
-
Dissolve 3-methyl-4-nitro-5-(trinitromethyl) isoxazole (1.80 mmol) in ethanol (10 mL).
-
Add ammonia (28 wt % in water, 2 mL, excess) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Evaporate the solvent to yield this compound as a yellow crystal.[3]
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Visualizations
To aid in the understanding of the experimental processes, the following diagrams are provided.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of 3-Methyl-4-nitroisoxazol-5-amine Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of 3-Methyl-4-nitroisoxazol-5-amine derivatives reveals crucial insights for the rational design of novel therapeutic agents. This guide provides a comparative overview of their biological activities, supported by available data and detailed experimental methodologies, to aid researchers in drug discovery and development.
The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in a plethora of biologically active compounds. The introduction of a nitro group and an amine functionality, as seen in the this compound core, bestows unique electronic and steric properties that are pivotal for molecular interactions with biological targets. SAR studies on derivatives of this core structure are instrumental in elucidating the impact of various substituents on their pharmacological profiles, which span antimicrobial, anti-inflammatory, and other therapeutic areas.
While a comprehensive, publicly available SAR study specifically focused on a wide range of this compound derivatives with extensive quantitative data is limited, we can infer valuable trends from studies on structurally related nitroisoxazole analogs. These studies collectively underscore the significance of substituent effects on potency and selectivity.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following table summarizes hypothetical quantitative data based on trends observed in related nitroisoxazole structures. This data illustrates how modifications to the core structure could influence antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values.
| Compound ID | R-Group at 5-amino position | Lipophilicity (logP) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -H | 1.2 | 32 | 64 |
| 1a | -CH₃ | 1.6 | 16 | 32 |
| 1b | -C₂H₅ | 2.1 | 8 | 16 |
| 1c | -Phenyl | 3.1 | 4 | 8 |
| 1d | -4-Chlorophenyl | 3.8 | 2 | 4 |
| 1e | -CH₂COOH | 0.8 | >128 | >128 |
This table is illustrative and based on general principles of medicinal chemistry observed in related compound series.
From this hypothetical data, a clear trend emerges: increasing the lipophilicity of the substituent at the 5-amino position generally enhances antibacterial activity. For instance, the introduction of a phenyl group (1c) and a subsequently more lipophilic 4-chlorophenyl group (1d) leads to a significant increase in potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Conversely, the introduction of a polar carboxyl group (1e) drastically reduces activity, highlighting the importance of hydrophobic interactions for target engagement.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel antimicrobial agents, which would be applicable to the study of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure):
A common synthetic route to N-substituted this compound derivatives involves the nucleophilic substitution of a suitable leaving group at the 5-position of the isoxazole ring with a primary or secondary amine.
-
Step 1: Synthesis of a 5-substituted precursor. 3,5-dimethyl-4-nitroisoxazole can be halogenated at the 5-methyl group to create a reactive site.
-
Step 2: Nucleophilic Substitution. The halogenated intermediate is then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile) at elevated temperatures to yield the final N-substituted product.
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the logical flow of SAR studies and the experimental processes involved, the following diagrams are provided.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Comparative In Vitro Biological Screening of 3-Methyl-4-nitroisoxazol-5-amine Derivatives and Related Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of isoxazole derivatives, with a focus on compounds structurally related to 3-Methyl-4-nitroisoxazol-5-amine. Due to the limited availability of extensive screening data for this specific library, this guide incorporates findings from closely related 3-methyl-4-nitroisoxazole and other biologically active isoxazole analogues to present a representative comparison. The data herein is intended to inform on the potential therapeutic applications of this chemical scaffold and guide future research and development efforts.
Executive Summary
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] This guide consolidates in vitro screening data for various isoxazole derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The presented data, derived from multiple studies, offers a comparative perspective on the efficacy of different substitution patterns on the isoxazole core.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various isoxazole derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Anticancer Activity of Isoxazole Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| C3 | Phenylisoxazole | HT-29 (Colon) | 1.10 | [2] |
| C5 | Phenylisoxazole | HT-29 (Colon) | 1.12 | [2] |
| C6 | Phenylisoxazole | HT-29 (Colon) | 1.05 | [2] |
| 11h | 3,5-Dimethylisoxazole | HL-60 (Leukemia) | 0.120 | [3] |
| 11h | 3,5-Dimethylisoxazole | MV4-11 (Leukemia) | 0.09 | [3] |
| AC2 | Isoxazole Derivative | A549 (Lung) | 112.3 | [4] |
| AC3 | Isoxazole Derivative | A549 (Lung) | 228.4 | [4] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5o | 4-Nitro-3-phenylisoxazole | Xanthomonas oryzae | 3.13 | [1] |
| 5p | 4-Nitro-3-phenylisoxazole | Xanthomonas oryzae | 6.25 | [1] |
| 5q | 4-Nitro-3-phenylisoxazole | Xanthomonas oryzae | 6.25 | [1] |
| 6c | 3-Methyl-4-nitrosopyrazolyl-isoxazole | Cryptococcus neoformans | 0.02 | [5] |
Table 3: Enzyme Inhibition Activity of Isoxazole Derivatives
| Compound ID | Derivative Class | Enzyme | IC50 (µM) | Reference |
| C3 | Phenylisoxazole | COX-2 | 0.06 | [2] |
| C5 | Phenylisoxazole | COX-2 | 0.07 | [2] |
| C6 | Phenylisoxazole | COX-2 | 0.05 | [2] |
| 11h | 3,5-Dimethylisoxazole | BRD4(1) | 0.027 | [3] |
| AC2 | Isoxazole Derivative | Carbonic Anhydrase | 112.3 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The cytotoxicity of the compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assays
The ability of compounds to inhibit COX-1 and COX-2 enzymes is a measure of their anti-inflammatory potential.
-
Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.
-
Incubation: The enzyme is pre-incubated with the test compound for a short period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]
The inhibitory activity against BRD4 is assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Mixture: The assay is performed in a reaction buffer containing BRD4 protein, a biotinylated histone H4 peptide, and the test compound.
-
Incubation: The mixture is incubated to allow for binding.
-
Detection: Europium-labeled anti-histone antibody and streptavidin-allophycocyanin are added, and the TR-FRET signal is measured.
-
IC50 Calculation: A decrease in the FRET signal indicates inhibition, and the IC50 is calculated from the dose-response curve.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that may be modulated by bioactive isoxazole derivatives and a general workflow for in vitro biological screening.
Caption: A generalized workflow for the in vitro biological screening of a chemical library.
Caption: Potential inhibitory action of isoxazole derivatives on the COX pathway.
Caption: Postulated mechanism of BRD4 inhibition by certain isoxazole derivatives.
References
- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of 3-Methyl-4-nitroisoxazol-5-amine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the metabolic stability of 3-Methyl-4-nitroisoxazol-5-amine and related analogues. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for researchers engaged in the discovery and development of isoxazole-based therapeutic agents. The inclusion of methodologies for both Phase I and Phase II metabolic pathways, alongside potential metabolic fate diagrams, offers a robust framework for assessing the drug-like properties of this chemical series.
Introduction to Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and clearance. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while excessively stable compounds may accumulate and lead to toxicity. Early assessment of metabolic stability is therefore essential for the selection and optimization of lead compounds. The isoxazole scaffold is a privileged structure in medicinal chemistry, but the introduction of functionalities such as a nitro group can significantly impact its metabolic fate. This guide focuses on this compound, a representative of a class of compounds whose metabolic liabilities and opportunities for optimization are of considerable interest.
The primary routes of metabolism for many xenobiotics occur in the liver, mediated by a host of enzymes. Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. For nitroaromatic compounds, metabolic pathways can include nitroreduction, which can lead to reactive intermediates, and oxidation of the heterocyclic ring. Understanding these pathways is crucial for predicting potential drug-drug interactions and idiosyncratic toxicity.
Comparative Metabolic Stability Data
To illustrate the comparative metabolic stability of this compound and its analogues, the following table summarizes hypothetical in vitro data from human liver microsome (HLM) and S9 fraction assays. This data serves as a representative example for the purpose of this guide.
| Compound ID | Structure | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | S9 Half-Life (t½, min) | S9 Intrinsic Clearance (CLint, µL/min/mg protein) |
| Target Compound | This compound | 25 | 27.7 | 20 | 34.6 |
| Comparator A | 5-Amino-3-methylisoxazole | > 60 | < 11.5 | 55 | 12.6 |
| Comparator B | Sulfamethoxazole | 45 | 15.4 | 40 | 17.3 |
| Comparator C | 3-Methyl-4-cyanoisoxazol-5-amine (Hypothetical Bioisostere) | 50 | 13.9 | 48 | 14.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are foundational for obtaining the quantitative data necessary for compound comparison.
Liver Microsomal Stability Assay (Phase I Metabolism)
This assay primarily evaluates the susceptibility of a compound to metabolism by CYP enzymes.
Materials:
-
Test compound and positive controls (e.g., Testosterone, Verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound solution to the wells and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / microsomal protein amount)
-
Liver S9 Fraction Stability Assay (Phase I and Phase II Metabolism)
This assay utilizes the S9 fraction, which contains both microsomal and cytosolic enzymes, to evaluate both Phase I and Phase II metabolic pathways.
Materials:
-
Test compound and positive controls (e.g., 7-hydroxycoumarin)
-
Pooled human liver S9 fraction
-
Phosphate buffer (100 mM, pH 7.4)
-
Cofactor mixture: NADPH, UDPGA (uridine diphosphate glucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and GSH (glutathione)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard)
-
96-well incubation plates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and cofactors.
-
Thaw the S9 fraction on ice and dilute to the desired protein concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the S9 fraction suspension to the wells of a 96-well plate.
-
Add the test compound solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor mixture.
-
-
Sample Collection and Quenching:
-
Follow the same procedure as the liver microsomal stability assay, collecting samples at appropriate time points.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples using LC-MS/MS as described for the microsomal assay.
-
-
Data Analysis:
-
Calculate t½ and CLint as described for the microsomal stability assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic stability assays described above.
Caption: Workflow for in vitro metabolic stability assays.
Potential Metabolic Pathways
This diagram illustrates potential metabolic pathways for this compound based on known metabolism of related structures.
Caption: Potential metabolic pathways for this compound.
Discussion and Interpretation
The metabolic stability of this compound is influenced by several structural features. The nitro group is a known site for metabolic reduction, a pathway that can sometimes lead to the formation of reactive metabolites. Comparing the hypothetical data of the target compound with Comparator A (lacking the nitro group) suggests that the nitro group may be a primary driver of metabolic instability. The higher clearance of the target compound in the S9 fraction compared to the microsomal fraction could indicate a role for cytosolic enzymes, such as nitroreductases, in its metabolism.
Comparator B, Sulfamethoxazole, is an established isoxazole-containing drug and provides a real-world benchmark for metabolic stability. Its moderate clearance suggests that the isoxazole ring itself is not inherently metabolically labile.
Comparator C represents a common strategy in medicinal chemistry: bioisosteric replacement. Replacing the nitro group with a cyano group, for example, could block the nitroreduction pathway and potentially improve metabolic stability, as illustrated by the hypothetical data.
The provided experimental protocols are robust and widely used in the pharmaceutical industry to generate reliable in vitro metabolic stability data. The choice between liver microsomes and S9 fractions depends on the desired scope of the investigation, with S9 fractions providing a more comprehensive view of both Phase I and Phase II metabolism.
The visualized metabolic pathways highlight the potential points of metabolic attack on the this compound structure. Identifying the primary metabolites through metabolite identification studies is a critical next step to confirm these pathways and to guide further structural modifications to enhance metabolic stability.
A Comparative Guide to the Electronic Properties of 3-Methyl-4-nitroisoxazol-5-amine: A Theoretical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the electronic properties of 3-Methyl-4-nitroisoxazol-5-amine through quantum mechanical calculations. Due to the absence of specific published computational data for this molecule, this document outlines a standard theoretical methodology and presents a comparative analysis with a structurally related compound, 5-amino-3-methyl-4-nitroisoxazole, for which theoretical data can be inferred from computational studies on similar isoxazole derivatives. This approach allows for the prediction and contextualization of the electronic characteristics of the target molecule, which are crucial for applications in medicinal chemistry and materials science.
I. Comparative Analysis of Calculated Electronic Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) provide insights into a molecule's reactivity, stability, and intermolecular interactions.
| Electronic Property | This compound (Expected Values) | Comparative Isoxazole Derivative (Hypothetical Data) | Significance of the Parameter |
| HOMO Energy (eV) | Value to be determined | -7.5 eV | Indicates the electron-donating ability of the molecule. Higher HOMO energy suggests a better electron donor. |
| LUMO Energy (eV) | Value to be determined | -2.1 eV | Indicates the electron-accepting ability of the molecule. Lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (eV) | Value to be determined | 5.4 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. It is a key indicator of molecular stability. |
| Dipole Moment (Debye) | Value to be determined | 3.8 D | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Regions to be mapped | Red regions (negative potential) near nitro and oxygen atoms; Blue regions (positive potential) near amine protons. | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |
Note: The values for the comparative isoxazole derivative are representative and intended to provide a baseline for what to expect from a computational study on this compound.
II. Standard Experimental and Computational Protocols
To obtain the electronic properties of this compound, a standard computational workflow using Density Functional Theory (DFT) would be employed.
Computational Methodology:
-
Geometry Optimization: The molecular structure of this compound would first be optimized to find its most stable, lowest-energy conformation. A common and effective method for this is the B3LYP functional with a 6-311++G(d,p) basis set.[1]
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Calculation of Electronic Properties: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This step yields the HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule to visualize the regions of positive and negative electrostatic potential.
III. Workflow for Quantum Mechanical Calculations
The following diagram illustrates the standard workflow for performing quantum mechanical calculations to determine the electronic properties of a molecule like this compound.
Caption: Workflow for Quantum Mechanical Calculations.
This guide serves as a foundational document for researchers interested in the computational analysis of this compound. By following the outlined protocols, a comprehensive understanding of its electronic properties can be achieved and effectively compared with other molecules of interest.
References
Safety Operating Guide
Prudent Disposal of 3-Methyl-4-nitroisoxazol-5-amine: A Guide for Laboratory Professionals
The proper disposal of 3-Methyl-4-nitroisoxazol-5-amine, a nitro-containing heterocyclic compound, is paramount to ensuring laboratory safety and environmental protection. Due to the inherent hazards associated with this class of chemicals, a structured and compliant disposal process must be followed. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, emphasizing adherence to regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
General Hazards of Nitro-Containing Heterocyclic Compounds
| Hazard Category | Potential Risks |
| Flammability | Many nitro compounds are flammable and can be ignited by heat, sparks, or flames. |
| Explosivity | Some nitro-aromatic compounds are known to be explosive, especially when heated or subjected to shock. |
| Toxicity | Can be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. |
| Environmental | May be toxic to aquatic life with long-lasting effects. |
| Reactivity | Can be reactive with strong oxidizing agents, reducing agents, and bases. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, regional, and national environmental regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
It must be segregated from other laboratory waste streams, such as non-hazardous waste, sharps, and biological waste. Do not mix it with other chemicals unless instructed to do so by a qualified chemist or a licensed waste disposal company.
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for collecting the waste. The container must be in good condition and compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution and local regulations (e.g., hazard symbols, accumulation start date).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition, heat, and incompatible materials.
-
-
Engage a Certified Waste Disposal Service:
-
The disposal of hazardous chemical waste must be handled by a licensed and certified environmental services company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards. They will provide guidance on packaging and transportation requirements.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of accumulation, and date of disposal.
-
Retain all documentation provided by the waste disposal company, such as waste manifests, as required by law.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the safe disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of hazardous chemical waste.
By adhering to these procedures and maintaining a culture of safety, laboratories can effectively manage the disposal of this compound and other hazardous chemicals, thereby protecting personnel and the environment.
Personal protective equipment for handling 3-Methyl-4-nitroisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methyl-4-nitroisoxazol-5-amine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found in the provided search results, information on structurally related compounds, such as nitro compounds and isoxazoles, indicates a need for stringent safety protocols. The following PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron. | Gloves must be inspected before use and disposed of properly after handling.[1] Change clothing if it becomes contaminated. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][3] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety footwear. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent accidents and exposure.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound from the supplier (e.g., Acros Organics BVBA) before commencing any work.[4]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, typically a certified chemical fume hood, by ensuring it is clean and uncluttered.
-
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
For small spills, and if properly trained and equipped, carefully collect the material. Avoid creating dust.
-
For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent the spilled material from entering drains.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams. The original container is preferred for disposal. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with an appropriate solvent in a designated waste container. Dispose of the rinsed labware as per institutional guidelines. The solvent rinseate must be disposed of as hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1] Non-disposable contaminated clothing should be decontaminated by a professional service. |
Disposal Workflow Diagram
Caption: Step-by-step process for the disposal of this compound waste.
This guide is intended to provide essential, immediate safety and logistical information. Always consult the specific Safety Data Sheet provided by the manufacturer and your institution's safety protocols before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
